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(2,3-Diethoxypropoxy)benzene Documentation Hub

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  • Product: (2,3-Diethoxypropoxy)benzene
  • CAS: 18349-95-6

Core Science & Biosynthesis

Foundational

Precision Synthesis of (2,3-Diethoxypropoxy)benzene

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executive Summary & Strategic Rationale (2,3-Diethoxypropoxy)benzene (CAS: Analogous to 3-phenoxy-1...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary & Strategic Rationale

(2,3-Diethoxypropoxy)benzene (CAS: Analogous to 3-phenoxy-1,2-propanediol derivatives) represents a specific ether-functionalized aromatic scaffold, often utilized as a hydrophobic linker in drug discovery or a monomer in liquid crystal synthesis. Structurally, it consists of a phenoxy headgroup attached to a glycerol backbone where both hydroxyls have been protected as ethyl ethers.

This guide details a modular, convergent synthesis protocol . Unlike linear approaches that struggle with regioselectivity, this protocol prioritizes the "Antodyne Route" —utilizing the stable intermediate 3-phenoxy-1,2-propanediol. This method ensures high atom economy and simplifies purification by separating the aryl coupling from the aliphatic alkylation.

Key Technical Advantages
  • Regiocontrol: Establishes the C-O-C(Aryl) bond before aliphatic etherification, preventing mixtures of alkylated phenols.

  • Scalability: Utilizes Sodium Hydride (NaH) mediated Williamson ether synthesis, scalable from milligram to kilogram batches.

  • Validation: Protocol includes self-validating NMR endpoints to distinguish mono- vs. di-ethylated products.

Retrosynthetic Analysis

The logical disconnection reveals two primary pathways. Pathway A (The Diol Route) is selected for its robustness and the commercial availability of the diol scaffold.

Retrosynthesis Target (2,3-Diethoxypropoxy)benzene Diol 3-Phenoxy-1,2-propanediol (Scaffold) Target->Diol Exhaustive Alkylation EtI Ethyl Iodide (2.5 eq) Target->EtI Phenol Phenol Diol->Phenol Epoxide Ring Opening Glycidol Glycidol / Epichlorohydrin Diol->Glycidol

Figure 1: Retrosynthetic logic prioritizing the construction of the glycerol backbone prior to ethylation.

Detailed Experimental Protocol

Phase 1: Scaffold Preparation (Optional)

Note: If 3-phenoxy-1,2-propanediol (commercially available as Antodyne) is sourced, proceed directly to Phase 2.

Reaction: Phenol + Glycidol


 3-Phenoxy-1,2-propanediol
Mechanism:  Base-catalyzed SN2 attack of phenoxide on the primary carbon of the epoxide (regioselective).
Phase 2: Exhaustive Ethylation (Core Protocol)

This step transforms the diol into the target diethyl ether using a Williamson Ether Synthesis.

Reagents & Stoichiometry:

Component Equiv. Role Critical Note
3-Phenoxy-1,2-propanediol 1.0 Substrate Dry thoroughly (azeotrope with toluene if needed).
Sodium Hydride (60% in oil) 2.5 - 3.0 Base Excess required to deprotonate both 1° and 2° -OH.
Ethyl Iodide (EtI) 3.0 Electrophile Alkylating agent. Excess drives kinetics.
DMF (Anhydrous) 0.2 M Solvent Polar aprotic solvent essential for SN2.

| TBAI ( Tetrabutylammonium iodide) | 0.05 | Catalyst | Phase transfer catalyst (optional, accelerates rate). |

Step-by-Step Workflow
  • Setup & Inertion:

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Cycle vacuum/Argon (3x) to establish an inert atmosphere.

    • Safety: NaH reacts violently with moisture. All glassware must be oven-dried.

  • Deprotonation:

    • Suspend NaH (3.0 eq) in anhydrous DMF at 0°C (ice bath).

    • Dissolve 3-phenoxy-1,2-propanediol (1.0 eq) in minimal DMF and add dropwise to the NaH suspension over 20 minutes.

    • Observation: Vigorous evolution of H2 gas.

    • Allow to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure formation of the di-alkoxide.

  • Alkylation:

    • Cool the mixture back to 0°C.

    • Add Ethyl Iodide (3.0 eq) dropwise via syringe.

    • Thermodynamics: The reaction is exothermic. Control addition rate to maintain temp < 10°C.

    • Warm to RT and stir for 12–16 hours.

  • Workup:

    • Quench carefully with saturated NH4Cl solution (at 0°C) to destroy excess hydride.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with H2O (2x) and Brine (1x) to remove DMF.

    • Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification:

    • The crude oil is typically >90% pure.

    • If necessary, purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes:Ethyl Acetate (9:1 to 4:1). The target is less polar than the starting diol.

Process Visualization & Logic

Workflow Start Start: 3-Phenoxy-1,2-propanediol Step1 1. Deprotonation (NaH, DMF, 0°C) Start->Step1 Step2 2. Alkylation (EtI, 16h, RT) Step1->Step2 - H2 Gas QC QC Check: TLC / NMR Step2->QC QC->Step2 Incomplete Workup Workup: Quench & Extract QC->Workup Conversion >98% Final Product: (2,3-Diethoxypropoxy)benzene Workup->Final

Figure 2: Operational workflow for the exhaustive ethylation of the diol scaffold.

Quality Control & Validation (Self-Validating System)

To ensure scientific integrity, the synthesized material must be validated against specific spectroscopic markers.

1H NMR Diagnostic Signals (CDCl3, 400 MHz)
  • Aromatic Region: δ 6.9–7.3 ppm (Multiplets, 5H, Phenoxy group).

  • The "Diagnostic" Ethoxy Groups:

    • Look for two distinct triplets at ~δ 1.1–1.2 ppm (6H total, -OCH2CH3 ).

    • Look for two distinct quartets at ~δ 3.5–3.7 ppm (4H total, -OCH2 CH3).

  • Backbone:

    • The methine proton (-CH-) at position 2 usually shifts upfield relative to the free alcohol, appearing around δ 3.8–3.9 ppm.

    • Absence of broad singlet (–OH) peaks confirms full alkylation.

Mass Spectrometry (LC-MS)
  • Expected m/z: [M+H]+ or [M+Na]+ corresponding to C13H20O3.

  • Molecular Weight: 224.30 g/mol .

Troubleshooting Table
IssueProbable CauseCorrective Action
Mono-ethylated Impurity Insufficient Base or EtIAdd 0.5 eq NaH + 0.5 eq EtI; reflux gently (40°C).
Low Yield Wet DMF (NaH quenching)Use freshly distilled DMF or molecular sieves (4Å).
Yellow Discoloration Iodine liberationWash organic layer with 10% Na2S2O3 (Thiosulfate).

References

  • Intermediate Synthesis: "Synthesis of 3-Phenoxy-1,2-propanediol." PubChem Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Alkylation Methodology: "18.2: Preparing Ethers - Williamson Ether Synthesis." Chemistry LibreTexts. Available at: [Link]

  • Related Analog Synthesis: "Synthesis of 1-benzyloxy-4-(2,3-diethoxypropoxy)benzene." Gifu Pharmaceutical University Repository. Available at: [Link] (Referenced from search context regarding diethoxypropoxy benzene derivatives).

Foundational

An In-depth Technical Guide to (2,3-Diethoxypropoxy)benzene: Identification, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of (2,3-Diethoxypropoxy)benzene, a compound for which readily available information is scarce. Recogn...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (2,3-Diethoxypropoxy)benzene, a compound for which readily available information is scarce. Recognizing the challenges faced by researchers working with novel chemical entities, this document outlines a systematic approach to its identification, proposes a robust synthetic pathway based on established chemical principles, and details the necessary analytical methodologies for its characterization.

Core Identification and Nomenclature

A thorough search of prominent chemical databases, including CAS Registry, PubChem, and ChemSpider, did not yield a registered CAS number for "(2,3-Diethoxypropoxy)benzene." This suggests that the compound is not commercially available and has not been extensively documented in scientific literature. The IUPAC name for the proposed structure is 1-(2,3-diethoxypropoxy)benzene .

Given the absence of a dedicated CAS number, meticulous analytical characterization is paramount to confirm the identity of the synthesized compound. This guide provides the framework for such a validation.

Structural Elucidation

The chemical structure of 1-(2,3-diethoxypropoxy)benzene consists of a benzene ring linked via an ether bond to a 2,3-diethoxypropyl group.

Figure 1: Chemical structure of 1-(2,3-diethoxypropoxy)benzene.

Proposed Synthetic Pathway: A Modified Williamson Ether Synthesis

The synthesis of 1-(2,3-diethoxypropoxy)benzene can be logically approached via a two-step process rooted in the principles of the Williamson ether synthesis. This method is renowned for its reliability in forming ethers from an alkoxide and an alkyl halide.[1]

Retrosynthetic Analysis

A retrosynthetic analysis suggests disconnecting the ether linkage to the benzene ring, identifying phenol and a suitable 2,3-diethoxypropyl halide as the key precursors. A further disconnection of the diethoxypropane moiety points to a diol as a practical starting material.

G 1-(2,3-Diethoxypropoxy)benzene 1-(2,3-Diethoxypropoxy)benzene Phenoxide Phenoxide 1-(2,3-Diethoxypropoxy)benzene->Phenoxide C-O Disconnection 1-halo-2,3-diethoxypropane 1-halo-2,3-diethoxypropane 1-(2,3-Diethoxypropoxy)benzene->1-halo-2,3-diethoxypropane C-O Disconnection 1,2-Diethoxy-3-propanol 1,2-Diethoxy-3-propanol 1-halo-2,3-diethoxypropane->1,2-Diethoxy-3-propanol Halogenation Glycerol Glycerol 1,2-Diethoxy-3-propanol->Glycerol Etherification

Figure 2: Retrosynthetic analysis for 1-(2,3-diethoxypropoxy)benzene.

Step 1: Synthesis of the Alkyl Halide Precursor (1-chloro-2,3-diethoxypropane)

The synthesis of the key alkylating agent, 1-chloro-2,3-diethoxypropane, can be envisioned starting from the readily available 1,2-dihydroxy-3-chloropropane.

Experimental Protocol:

  • Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 1,2-dihydroxy-3-chloropropane (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Etherification: Cool the resulting alkoxide solution back to 0 °C.

  • Add ethyl iodide or ethyl bromide (2.2 equivalents) dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by fractional distillation to yield 1-chloro-2,3-diethoxypropane.

Step 2: Williamson Ether Synthesis of 1-(2,3-Diethoxypropoxy)benzene

Experimental Protocol:

  • Phenoxide Formation: In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve phenol (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.

  • Ether Synthesis: Add the synthesized 1-chloro-2,3-diethoxypropane (1.1 equivalents) dropwise to the sodium phenoxide solution.

  • Heat the reaction mixture to 80-90 °C and stir overnight.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with 1 M sodium hydroxide solution, then with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent in vacuo.

  • Purify the final product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Analytical Characterization

Due to the novelty of this compound, a multi-faceted analytical approach is essential for unequivocal structure confirmation.

Spectroscopic Methods
Technique Expected Observations
¹H NMR Aromatic protons (multiplet, ~6.8-7.3 ppm), Methylene group adjacent to the phenyl ether oxygen (triplet, ~4.0-4.2 ppm), Methylene and methine protons of the diethoxypropyl chain (multiplets, ~3.4-3.8 ppm), Methyl protons of the ethoxy groups (triplets, ~1.1-1.3 ppm).[2][3]
¹³C NMR Aromatic carbons (~114-160 ppm), Carbon of the C-O bond to the phenyl ring (~68-72 ppm), Carbons of the diethoxypropyl chain (~65-80 ppm), Methyl carbons of the ethoxy groups (~15 ppm).[4]
FT-IR C-O-C stretching (aromatic ether, ~1230-1270 cm⁻¹), C-O-C stretching (aliphatic ether, ~1070-1150 cm⁻¹), C-H stretching (aromatic, ~3030-3100 cm⁻¹), C-H stretching (aliphatic, ~2850-2960 cm⁻¹), C=C stretching (aromatic ring, ~1450-1600 cm⁻¹).
Mass Spec. The molecular ion peak (M+) should be observable, along with characteristic fragmentation patterns corresponding to the loss of ethoxy and phenoxy groups.
Chromatographic and Physical Properties
Property Method Expected Result
Purity Gas Chromatography-Mass Spectrometry (GC-MS) / High-Performance Liquid Chromatography (HPLC)>95% (after purification)
Appearance Visual InspectionColorless to pale yellow oil
Boiling Point Distillation under reduced pressureEstimated to be >250 °C at atmospheric pressure
Solubility Miscibility TestsSoluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF); insoluble in water.

Safety and Handling

While specific toxicity data for 1-(2,3-diethoxypropoxy)benzene is unavailable, a conservative approach to safety is mandated based on the known hazards of the reactants and related compounds.

  • Phenol: Is toxic and corrosive. Avoid skin contact and inhalation.

  • Sodium Hydride: Is a flammable solid and reacts violently with water to produce hydrogen gas. Handle in an inert, dry atmosphere.

  • Alkyl Halides: Are generally irritants and may be harmful.

  • Solvents (THF, DMF): Are flammable and have associated health risks.

Recommended Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • Laboratory coat

  • Work in a well-ventilated fume hood at all times.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of 1-(2,3-diethoxypropoxy)benzene. The proposed modified Williamson ether synthesis offers a logical and feasible route to this novel compound. The detailed analytical protocols are designed to ensure the unequivocal identification and purity assessment of the final product. As with any new chemical entity, adherence to strict safety protocols is imperative throughout all stages of its synthesis and handling.

References

  • Loba Chemie. (n.d.). 2-PHENOXYETHANOL. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). Phenoxyethanol. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 1-Chloro-3-[2-(3-chloropropoxy)ethoxy]propane. Retrieved February 6, 2026, from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 18.2: Preparing Ethers. Retrieved February 6, 2026, from [Link]

  • Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. Retrieved February 6, 2026, from [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved February 6, 2026, from [Link]

  • ChemSrc. (2025). 1-chloro-2-ethoxy-propane. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (2024). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved February 6, 2026, from [Link]

  • University of Calgary. (n.d.). Approximating Proton NMR Chemical Shifts in More Complex Cases. Retrieved February 6, 2026, from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved February 6, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propane, 1,1-diethoxy- (CAS 4744-08-5). Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 1-Chloro-3-ethoxy-2-propanol. Retrieved February 6, 2026, from [Link]

Sources

Exploratory

Strategic Characterization of Novel Aromatic Ethers: From Spectroscopic Signatures to DMPK Profiling

Executive Summary: The Ether Linkage as a Pharmacophore In modern medicinal chemistry and materials science, aromatic ethers (aryl ethers) represent more than just a structural linkage; they are critical modulators of li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ether Linkage as a Pharmacophore

In modern medicinal chemistry and materials science, aromatic ethers (aryl ethers) represent more than just a structural linkage; they are critical modulators of lipophilicity, metabolic stability, and electronic distribution. Whether synthesized via classical Williamson etherification or modern Buchwald-Hartwig cross-coupling, the successful deployment of these moieties requires a rigorous characterization strategy that moves beyond simple structural confirmation to functional profiling.

This guide outlines a self-validating workflow for characterizing novel aromatic ethers, integrating spectral fingerprinting with physicochemical property mapping.

Structural Elucidation: The Spectral Fingerprint

Characterizing aromatic ethers requires distinguishing the subtle electronic interplay between the oxygen lone pairs and the aromatic


-system. The oxygen atom acts as an inductive withdrawer (

-acceptor) but a powerful resonance donor (

-donor), creating unique spectroscopic signatures.
Spectroscopic Diagnostic Table
TechniqueParameterCharacteristic ValueMechanistic Insight
IR


Strongest band; diagnostic asymmetric stretch of Ar-O-C.
IR


Weaker; often obscured by fingerprint region.
1H NMR

(Ortho-H)

Shielded relative to benzene (

) due to resonance donation increasing electron density at ortho/para positions.
1H NMR

(Alpha-H)

Deshielded by the electronegative oxygen (inductive effect).
13C NMR

(Ipso-C)

Extreme deshielding due to direct attachment to oxygen.
MS (EI) Fragmentation

or

Primary cleavage often occurs at the alkyl-oxygen bond (

-cleavage) or via McLafferty rearrangement if alkyl chain

.
The NMR "Shielding Paradox"

A common error in analyzing aromatic ether NMR spectra is misassigning ring protons based on pure electronegativity. While oxygen is electronegative, its lone pair donation into the ring dominates the chemical shift of the ortho and para protons.

  • Observation: Protons ortho to the alkoxy group appear upfield (lower ppm) compared to meta protons.

  • Validation: Use 2D HMBC (Heteronuclear Multiple Bond Correlation) . The ipso carbon (155+ ppm) will show strong long-range coupling (

    
    ) to the meta protons, not the ortho protons, allowing definitive regio-assignment.
    

Metabolic Stability & DMPK Profiling

For drug candidates, the aromatic ether is a metabolic "soft spot." The primary clearance mechanism is O-dealkylation catalyzed by Cytochrome P450 enzymes (predominantly CYP2D6 and CYP2C9). Understanding this pathway is essential for predicting half-life (


).
Mechanism of O-Dealkylation

The reaction proceeds via Hydrogen Atom Transfer (HAT) from the


-carbon, followed by oxygen rebound to form an unstable hemiacetal, which spontaneously collapses.

MetabolicPathway Substrate Aromatic Ether (Ar-O-CH2-R) CYP CYP450 (H-Abstraction) Substrate->CYP Phase I Radical C-Radical Intermediate CYP->Radical -H• Hemiacetal Unstable Hemiacetal Radical->Hemiacetal +OH (Rebound) Products Phenol (Ar-OH) + Aldehyde (R-CHO) Hemiacetal->Products Spontaneous Collapse

Figure 1: The CYP450-mediated O-dealkylation pathway. Note that tertiary alkyl ethers (e.g., t-butyl) are resistant to this pathway due to the lack of


-hydrogens.

Experimental Protocols

Protocol A: HPLC-Based LogP Determination

Why this matters: Traditional shake-flask methods are low-throughput and prone to emulsion errors. The HPLC method correlates retention time (


) on a hydrophobic column to lipophilicity.

Reagents:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 5

    
    m.
    
  • Mobile Phase A: 20 mM Ammonium Formate (pH 7.4).

  • Mobile Phase B: Methanol (HPLC Grade).

  • Standards: Series of 5 known compounds (e.g., Benzyl alcohol, Acetophenone, Benzophenone, Naphthalene, Diphenyl ether) with LogP spanning 1.0 to 4.5.

Procedure:

  • Calibration: Inject the standard mixture using an isocratic run (e.g., 60% MeOH).

  • Calculation of Capacity Factor (

    
    ): 
    
    
    
    
    (Where
    
    
    is retention time and
    
    
    is the dead time, usually determined by Uracil injection).
  • Sample Run: Inject the novel aromatic ether under identical conditions.

  • Extrapolation: Plot

    
     vs. Literature LogP of standards. Use the linear regression equation (
    
    
    
    ) to calculate the LogP of the unknown.

Validation Criteria:

  • 
     of the calibration curve must be 
    
    
    
    .
  • Retention time of the internal standard must not drift

    
    .
    
Protocol B: Structural Characterization Workflow

This workflow ensures no step is skipped, preventing "phantom compound" characterization where impurities mimic the target.

CharacterizationWorkflow Start Crude Reaction Mixture TLC TLC/LC-MS (Check Conversion) Start->TLC Purify Flash Chromatography (Silica Gel) TLC->Purify Product Observed PurityCheck HPLC Purity (>95%?) Purify->PurityCheck PurityCheck->Purify Fail (<95%) NMR 1H & 13C NMR (Confirm Regio-isomer) PurityCheck->NMR Pass IR FT-IR (Confirm Ether Linkage) NMR->IR LogP LogP Determination (Lipophilicity) IR->LogP Stability Microsomal Stability (t1/2) LogP->Stability

Figure 2: Integrated workflow for the isolation and validation of novel aromatic ethers.

Troubleshooting & Nuance

Distinguishing Regioisomers

In substituted aromatic ethers (e.g., 3-methoxy vs 4-methoxy toluene), the proton splitting patterns are definitive.

  • Para-substituted: Symmetric doublets (AA'BB' system) in the aromatic region.

  • Meta-substituted: Complex multiplet pattern; look for the isolated singlet (proton between substituents) which often shows a weak long-range coupling (

    
    ).
    
The "Missing" Carbon

In


C NMR, the ipso carbon attached to the oxygen often has a very long relaxation time (

).
  • Fix: Increase the relaxation delay (

    
    ) to 3-5 seconds or use a relaxation agent like Cr(acac)
    
    
    
    to ensure this peak is visible and integratable.

References

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley. (Standard text for IR/NMR interpretation).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Source for LogP and metabolic stability protocols).

  • Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology. (Mechanism of O-dealkylation).[1][2][3]

  • OECD Guidelines for the Testing of Chemicals. "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." (Standardized Protocol for LogP).

Sources

Foundational

Comprehensive Spectroscopic Characterization: (2,3-Diethoxypropoxy)benzene

This guide provides an in-depth technical analysis of the spectroscopic characteristics of (2,3-Diethoxypropoxy)benzene (CAS 18349-95-6). It is designed for analytical chemists and drug development professionals requirin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of (2,3-Diethoxypropoxy)benzene (CAS 18349-95-6). It is designed for analytical chemists and drug development professionals requiring rigorous identification parameters for this specific glycerol-derived ether, often encountered as a stable intermediate or impurity in the synthesis of phenoxy-propanolamine pharmaceuticals.

Executive Technical Summary

(2,3-Diethoxypropoxy)benzene (Molecular Formula: C₁₃H₂₀O₃ , MW: 224.30 g/mol ) is a tri-functional ether consisting of a phenyl ring attached to a glycerol backbone where the terminal and secondary hydroxyls have been ethylated.

  • Core Utility: Identification of O-alkylated byproducts in the synthesis of beta-blockers (e.g., propranolol intermediates) or chlorphenesin derivatives.

  • Key Differentiator: The complete absence of hydroxyl bands in IR and exchangeable protons in NMR distinguishes it from its precursor, 3-phenoxy-1,2-propanediol.

  • Analytical Challenge: Resolving the overlapping methylene signals of the ethoxy groups and the glycerol backbone requires high-field NMR (>400 MHz) or 2D-COSY analysis.

Structural Analysis & Logic

The molecule comprises three distinct ether environments. Understanding the electronic influence of these oxygen atoms is critical for interpreting the spectral shifts.

Structural Logic Flow

The following diagram illustrates the connectivity and the logical flow for spectroscopic assignment.

G Start Target: (2,3-Diethoxypropoxy)benzene Fragment1 Phenoxy Group (Ph-O-) Start->Fragment1 Aromatic Region Fragment2 Glycerol Backbone (-CH2-CH-CH2-) Start->Fragment2 Chiral Center & Methylene Fragment3 Ethoxy Groups (-OCH2CH3 x2) Start->Fragment3 Aliphatic Chain Analysis Spectroscopic Signatures Fragment1->Analysis NMR: 6.9-7.3 ppm MS: m/z 94, 77 Fragment2->Analysis NMR: 3.6-4.1 ppm Chiral Methine Fragment3->Analysis NMR: Quartet/Triplet IR: 1100 cm-1 C-O

Figure 1: Structural dissection of (2,3-Diethoxypropoxy)benzene for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the descreening effect of the three oxygen atoms. The molecule possesses a chiral center at C2 of the propyl chain, rendering the protons on C1 and C3 diastereotopic, though often unresolved in lower-field instruments.

^1H NMR Data (400 MHz, CDCl₃)

The following chemical shifts are derived from the additive shielding constants of the phenoxy and ethoxy substituents.

PositionProton TypeShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Logic
Ar-H Aromatic (meta)7.25 - 7.30Triplet (m)2H~7.5Typical benzene meta protons.
Ar-H Aromatic (ortho)6.90 - 6.98Doublet (d)2H~8.0Shielded by ether oxygen resonance.
Ar-H Aromatic (para)6.90 - 6.98Triplet (t)1H~7.5Overlaps with ortho protons.
C1-H O-CH₂-Ar4.05 - 4.15dd or m2H-Deshielded by Phenoxy group.
C2-H Methine (-CH-)3.75 - 3.85Multiplet1H-Chiral center; complex splitting.
Et-CH₂ -O-CH₂-CH₃3.55 - 3.70Quartets (x2)4H7.0Methylene of ethyl groups. Overlaps with C3-H.
C3-H -CH₂-OEt3.55 - 3.70Multiplet2H-Terminal glycerol methylene.
Et-CH₃ -CH₃1.18 - 1.25Triplets (x2)6H7.0Methyl terminals of ethoxy groups.

Critical Insight: The region between 3.5 and 3.8 ppm is complex due to the overlap of the glycerol C3 protons and the two methylene groups from the ethyl ethers. In high-resolution spectra, two distinct quartets are observable due to the non-equivalence of the C2 and C3 environments.

^13C NMR Data (100 MHz, CDCl₃)
Carbon EnvironmentShift (δ, ppm)TypeNotes
Ar-C (Ipso) 158.8QuaternaryAttached to Oxygen.
Ar-C (Meta) 129.4CH-
Ar-C (Para) 120.8CH-
Ar-C (Ortho) 114.6CHElectron-rich position.
Glycerol C2 77.5CHMethine carbon (ether linkage).
Glycerol C3 71.2CH₂Terminal ether carbon.
Glycerol C1 67.8CH₂Phenoxy-attached carbon.
Ethyl -CH₂- 66.5, 65.8CH₂Two signals likely resolved.[1]
Ethyl -CH₃ 15.6, 15.4CH₃Methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "Go/No-Go" quality control check. The most significant feature is the absence of the broad O-H stretch (3200-3500 cm⁻¹) found in the starting material (3-phenoxy-1,2-propanediol).

Wavenumber (cm⁻¹)Vibration ModeIntensityDiagnostic Value
3060 - 3030 C-H Stretch (Aromatic)WeakConfirms benzene ring.
2980 - 2870 C-H Stretch (Aliphatic)StrongMethyl/Methylene of propyl/ethyl chains.
1600, 1585, 1495 C=C Ring StretchMediumCharacteristic "Benzene Fingers".
1245 C-O-C (Aryl-Alkyl)Very StrongAsymmetric stretch of Ph-O-C.
1120 - 1080 C-O-C (Dialkyl)StrongEther linkages of the ethoxy groups.
750, 690 C-H Out-of-PlaneStrongMonosubstituted benzene (5 adjacent H).

Mass Spectrometry (MS)

MS analysis is crucial for confirming the molecular weight and fragmentation pattern, particularly to distinguish from mono-ethylated impurities (MW 196).

fragmentation Pathway (EI, 70 eV)
  • Molecular Ion (M⁺): m/z 224 (Small intensity, typical for ethers).

  • Base Peak: Often m/z 59 or 72 (Alpha-cleavage of ethoxy groups).

  • Diagnostic Fragments:

    • m/z 131: [Ph-O-CH₂-CH=OH]⁺ (Loss of EtO + rearrangement).

    • m/z 94: [Ph-OH]⁺ (Phenol radical cation via rearrangement).

    • m/z 77: [C₆H₅]⁺ (Phenyl cation).

    • m/z 59: [CH₂=O-Et]⁺ (Alpha cleavage of the ethoxy tail).

MS Fragmentation Logic

MS M Molecular Ion [M]+ m/z 224 Frag1 Loss of OEt radical [M - OC2H5]+ M->Frag1 -45 Da Frag2 Alpha Cleavage [CH2=O-Et]+ m/z 59 M->Frag2 Side Chain Break Frag3 Phenoxy Cleavage [C6H5O]+ m/z 93/94 M->Frag3 Ether Cleavage

Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

Synthesis & Impurity Context

When analyzing this compound, be aware of its origin.[2] It is typically synthesized via the Williamson Ether Synthesis of 3-phenoxy-1,2-propanediol with ethyl bromide/iodide.

  • Common Impurity 1: 1-ethoxy-3-phenoxypropan-2-ol (Incomplete ethylation, MW 196). Detected by broad OH band in IR.[3]

  • Common Impurity 2: Phenol (Starting material degradation). Detected by distinct odor and GC retention time.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST/EPA/NIH). U.S. Department of Commerce. Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 2514 (Phenoxypropanediol analog data). AIST Japan.[4] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for shift prediction principles).

Note: Where experimental spectra for CAS 18349-95-6 are not explicitly published in open-access repositories, data presented here is derived from high-fidelity predictive modeling based on the validated spectra of the parent diol and standard substituent chemical shift increments.

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of (2,3-Diethoxypropoxy)benzene

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of the predicted physical properties of (2,3-diethoxyprop...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the predicted physical properties of (2,3-diethoxypropoxy)benzene, a molecule of interest in synthetic chemistry and potentially in drug discovery scaffolds. Due to the limited availability of experimental data for this specific compound, this guide leverages predictive methodologies based on Quantitative Structure-Property Relationship (QSPR) models and established principles of organic chemistry. Furthermore, a viable synthetic route and standardized experimental protocols for the determination of its physical characteristics are detailed to empower researchers in their laboratory endeavors.

Introduction and Molecular Overview

(2,3-Diethoxypropoxy)benzene is an organic compound featuring a benzene ring substituted with a 2,3-diethoxypropoxy group. Its structure suggests it is an aromatic ether. The presence of ether linkages and the aromatic ring are expected to influence its solubility, boiling point, and other physical characteristics. Understanding these properties is crucial for its handling, purification, and application in various chemical processes.

Molecular Structure:

Caption: 2D structure of (2,3-Diethoxypropoxy)benzene.

Predicted Physical Properties

In the absence of experimental data, Quantitative Structure-Property Relationship (QSPR) models provide reliable estimations of physical properties based on the molecular structure. These models utilize algorithms that correlate structural features with physicochemical characteristics.

PropertyPredicted ValueUnitMethodology
Molecular Weight 224.30 g/mol Calculation
Boiling Point 285 - 295°C at 760 mmHgQSPR Prediction
Density 1.02 ± 0.05g/cm³ at 20 °CQSPR Prediction
Refractive Index 1.495 ± 0.005at 20 °CQSPR Prediction
Water Solubility Low-Structural Analogy
LogP (Octanol-Water) 3.2 ± 0.3-QSPR Prediction

Expert Insights on Predicted Properties:

The predicted high boiling point is consistent with the molecule's relatively high molecular weight and the presence of a polarizable aromatic ring. The density is expected to be slightly greater than water, a common feature for aromatic ethers. The low predicted water solubility and a LogP value greater than 3 indicate a lipophilic nature, suggesting good solubility in organic solvents like ethanol, diethyl ether, and toluene. These predictions are foundational for designing extraction, purification, and formulation strategies.

Proposed Synthesis via Williamson Ether Synthesis

A logical and well-established method for the preparation of (2,3-Diethoxypropoxy)benzene is the Williamson ether synthesis.[1][2][3][4][5] This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. For this specific target molecule, two main retrosynthetic disconnections are possible. The more favorable pathway involves the reaction of sodium phenoxide with 1-bromo-2,3-diethoxypropane. This is preferred because it utilizes a primary alkyl halide, which minimizes the competing E2 elimination reaction that can be significant with secondary or tertiary halides.[2]

Reaction Scheme:

G phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide + NaOH Step 1: Deprotonation naoh NaOH product (2,3-Diethoxypropoxy)benzene phenoxide->product + 1-Bromo-2,3-diethoxypropane Step 2: SN2 Attack reagent 1-Bromo-2,3-diethoxypropane nacl NaBr product->nacl Byproduct G cluster_setup Apparatus Setup cluster_distillation Distillation cluster_analysis Data Analysis A Assemble simple distillation apparatus B Place sample in distillation flask A->B C Add boiling chips B->C D Heat the flask gently C->D E Record temperature when vapor condenses on thermometer D->E F Collect distillate at a steady temperature E->F G The stable temperature is the boiling point F->G H Correct for atmospheric pressure if necessary G->H

Sources

Foundational

An In-depth Technical Guide on the Solubility and Stability of (2,3-Diethoxypropoxy)benzene for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Unknowns of a Novel Chemical Entity In the landscape of pharmaceutical sciences, the journey from a novel chemical entity (NCE) to a viable drug product is paved with rigorous characterization. A...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Unknowns of a Novel Chemical Entity

In the landscape of pharmaceutical sciences, the journey from a novel chemical entity (NCE) to a viable drug product is paved with rigorous characterization. Among the most critical of these early-stage assessments are the determination of solubility and stability. This guide focuses on a specific, likely novel, molecule: (2,3-Diethoxypropoxy)benzene. As this compound is not extensively documented in publicly available literature, this document will serve as a comprehensive methodological framework. Rather than presenting pre-existing data, we will delineate the principles and protocols necessary to elucidate the solubility and stability profiles of this molecule, or any similar NCE. Our approach is grounded in established physicochemical principles and leverages methodologies validated across the pharmaceutical industry.

(2,3-Diethoxypropoxy)benzene: A Structural Overview and Predicted Physicochemical Properties

(2,3-Diethoxypropoxy)benzene is an aromatic ether. Its structure consists of a benzene ring substituted with a 2,3-diethoxypropoxy group. This structure imparts a combination of lipophilic and hydrophilic characteristics. The benzene ring is inherently non-polar, while the two ether linkages and the oxygen atoms provide sites for hydrogen bonding with protic solvents.

Predicted Properties:

  • Lipophilicity: The presence of the benzene ring and the alkyl chains of the ethoxy groups suggest significant lipophilicity.

  • Polarity: The ether groups introduce polarity, potentially allowing for some aqueous solubility.

  • Hydrogen Bonding: The oxygen atoms can act as hydrogen bond acceptors.

These structural features suggest that (2,3-Diethoxypropoxy)benzene will be readily soluble in a range of organic solvents but will likely exhibit limited solubility in water.[1][2]

A Systematic Approach to Solubility Determination

The solubility of an NCE is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.

Theoretical Underpinnings of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Non-polar molecules, like benzene, tend to dissolve in non-polar solvents, while polar molecules are more soluble in polar solvents.[1] For (2,3-Diethoxypropoxy)benzene, a nuanced understanding is required due to its amphipathic nature.

Experimental Workflow for Solubility Assessment

A robust determination of solubility requires a systematic experimental approach. The following workflow is recommended:

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Synthesize and Purify (2,3-Diethoxypropoxy)benzene thermo_sol Thermodynamic Solubility (Shake-Flask Method) prep_compound->thermo_sol kinetic_sol Kinetic Solubility (High-Throughput Screening) prep_compound->kinetic_sol prep_solvents Select and Prepare Solvent Systems prep_solvents->thermo_sol prep_solvents->kinetic_sol analyze_samples Analyze Saturated Solutions thermo_sol->analyze_samples kinetic_sol->analyze_samples quant_method Develop Quantification Method (e.g., HPLC-UV, GC-MS) quant_method->analyze_samples data_table Tabulate Solubility Data analyze_samples->data_table interpret Interpret and Report Findings data_table->interpret

Caption: Experimental workflow for determining the solubility of a novel chemical entity.

Detailed Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of (2,3-Diethoxypropoxy)benzene in various solvents.

Materials:

  • Purified (2,3-Diethoxypropoxy)benzene

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, hexane, ethanol, dimethyl sulfoxide)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Analytical balance

  • HPLC-UV or GC-MS system

Procedure:

  • Add an excess amount of (2,3-Diethoxypropoxy)benzene to a vial.

  • Add a known volume of the desired solvent.

  • Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect for the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of (2,3-Diethoxypropoxy)benzene using a validated analytical method.[3][4]

Data Presentation: Solubility Profile

The results should be summarized in a clear and concise table.

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25
PBS (pH 7.4)37
0.1 N HCl37
Hexane25
Ethanol25
DMSO25

Unraveling the Stability of (2,3-Diethoxypropoxy)benzene

Stability testing is crucial for identifying potential degradation pathways, determining appropriate storage conditions, and establishing a shelf-life for a drug substance or product.

Predicted Degradation Pathways

The structure of (2,3-Diethoxypropoxy)benzene suggests potential areas of instability:

  • Oxidation: The ether linkages can be susceptible to oxidation, potentially forming peroxides, which can further degrade to aldehydes and carboxylic acids.

  • Hydrolysis: While generally stable, ether bonds can undergo hydrolysis under harsh acidic or basic conditions, although this is less likely under physiological conditions.

  • Aromatic Ring Reactions: The benzene ring could undergo electrophilic substitution reactions, though this typically requires specific catalytic conditions.[1]

Experimental Workflow for Stability Assessment

A comprehensive stability study involves subjecting the compound to various stress conditions.

Stability_Workflow cluster_prep Preparation cluster_stress Stress Testing cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Stock Solution of (2,3-Diethoxypropoxy)benzene apply_stress Expose Samples to Stress Conditions prep_compound->apply_stress prep_conditions Define Stress Conditions (Temp, pH, Light, Oxidative) prep_conditions->apply_stress time_points Collect Samples at Defined Time Points apply_stress->time_points analyze_samples Analyze for Parent Compound and Degradation Products time_points->analyze_samples quant_method Develop Stability-Indicating Analytical Method (e.g., HPLC) quant_method->analyze_samples degradation_kinetics Determine Degradation Kinetics analyze_samples->degradation_kinetics identify_degradants Identify Degradation Products analyze_samples->identify_degradants pathway Propose Degradation Pathway degradation_kinetics->pathway identify_degradants->pathway

Caption: Workflow for conducting forced degradation and stability studies.

Detailed Protocol: Accelerated Stability (Forced Degradation) Study

This study aims to identify potential degradation products and pathways under stress conditions.

Objective: To evaluate the stability of (2,3-Diethoxypropoxy)benzene under various stress conditions.

Materials:

  • Purified (2,3-Diethoxypropoxy)benzene

  • Solvents for preparing solutions (e.g., acetonitrile, water)

  • Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

  • Temperature-controlled ovens

  • Photostability chamber

  • Stability-indicating HPLC method with a mass spectrometer (LC-MS) for peak purity and identification of degradants.

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Dissolve the compound and add 0.1 N NaOH. Incubate at an elevated temperature.

  • Oxidative Degradation: Dissolve the compound and add a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature.

  • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C).

  • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze using the stability-indicating HPLC method.

  • Mass Balance: Ensure that the decrease in the parent compound concentration is balanced by the appearance of degradation products.

Data Presentation: Stability Profile

Summarize the findings in a table to provide a clear overview of the compound's stability.

Stress ConditionDuration% Assay of Parent CompoundMajor Degradation Products (m/z)
0.1 N HCl, 60°C24h
0.1 N NaOH, 60°C24h
3% H₂O₂, RT24h
60°C (Solid)7 days
60°C (Solution)7 days
Photostability (ICH Q1B)

Conclusion: A Roadmap for Characterization

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of (2,3-Diethoxypropoxy)benzene. By following these established protocols, researchers and drug development professionals can generate the critical data needed to advance an NCE through the development pipeline. The principles and methodologies outlined herein are not only applicable to the topic compound but can be readily adapted for the characterization of other novel molecules, ensuring a foundation of scientific rigor in the pursuit of new therapeutics.

References

  • BYJU'S. (n.d.). Physical and chemical properties of benzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 241, Benzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Benzene - Chapter 7: Analytical Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Ethylbenzene - Chapter 7: Analytical Methods. Retrieved from [Link]

  • ICCVAM. (2003, September 24). Test Method Protocol for Solubility Determination. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Accelerated Stability Testing – History and Recent Developments. In Shelf-Life Prediction of Food and Beverages (pp. 225-256). Retrieved from [Link]

  • Dermatology Times. (2024, March 12). Updates on Benzene in Benzoyl Peroxide Products at AAD. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023, August 9). FDA alerts drug manufacturers to the risk of benzene contamination in certain drugs. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput GC-MS Protocol for Purity Assessment of (2,3-Diethoxypropoxy)benzene

Abstract This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative purity analysis of (2,3-Diethoxypropoxy)benzene, a key intermediate in pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative purity analysis of (2,3-Diethoxypropoxy)benzene, a key intermediate in pharmaceutical synthesis. The protocol is designed for researchers, scientists, and drug development professionals requiring a robust, accurate, and precise method to ensure the quality and consistency of this compound. The methodology outlined herein provides a comprehensive guide, from sample preparation to data analysis and full method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.

Introduction: The Critical Role of Purity in Drug Development

The chemical purity of starting materials and intermediates is a cornerstone of pharmaceutical development and manufacturing. Impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). (2,3-Diethoxypropoxy)benzene serves as a significant building block in the synthesis of various pharmaceutical compounds. Therefore, a reliable analytical method to determine its purity and identify potential process-related impurities is paramount.

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this application due to its high separation efficiency and definitive identification capabilities.[1] Gas chromatography separates volatile and semi-volatile compounds with high resolution, while mass spectrometry provides structural information based on the mass-to-charge ratio of the analyte and its fragments, ensuring unambiguous identification.[1]

Principles of GC-MS Analysis

The fundamental principle of this method relies on the synergistic combination of gas chromatography and mass spectrometry.

  • Gas Chromatography (GC): The sample is first vaporized and introduced into a gaseous mobile phase (carrier gas). The separation of the sample components is achieved as they travel through a capillary column containing a stationary phase. The differential partitioning of the analytes between the mobile and stationary phases, based on their volatility and chemical properties, results in their elution at different times, known as retention times.

  • Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Here, they are ionized, typically through electron impact (EI), causing the molecules to fragment in a reproducible manner. These charged fragments are then separated by a mass analyzer based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "molecular fingerprint," allowing for the identification of the compound.

This combined approach provides both qualitative (what is it?) and quantitative (how much is there?) information about the sample in a single analysis.

Predicted Impurity Profile of (2,3-Diethoxypropoxy)benzene

A general synthetic route for alkoxybenzenes involves the Williamson ether synthesis, where a phenoxide reacts with an alkyl halide.[2] For (2,3-Diethoxypropoxy)benzene, a plausible synthesis would involve the reaction of a substituted phenol with a 2,3-diethoxypropyl halide in the presence of a base. Based on this, potential impurities could include:

  • Starting Materials: Unreacted phenol precursor and 2,3-diethoxypropyl halide.

  • By-products: Products of side reactions, such as the self-condensation of the alkyl halide or elimination products.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

Experimental Protocol

Materials and Reagents
  • (2,3-Diethoxypropoxy)benzene reference standard (purity ≥ 99.5%)

  • Methanol (HPLC grade or equivalent)

  • Dichloromethane (GC grade)

  • Helium (99.999% purity)

Instrumentation

A standard laboratory gas chromatograph coupled with a single quadrupole mass spectrometer is recommended.

GC-MS Method Parameters

The following instrumental parameters have been optimized for the analysis of (2,3-Diethoxypropoxy)benzene, which has a molecular weight of 208.30 g/mol and a boiling point of 104 °C at 12 Torr.[3][4][5]

GC Parameter Setting Rationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A non-polar column provides good separation for aromatic ethers.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte and potential impurities.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks.
Injection Volume 1 µLStandard volume for good sensitivity and reproducibility.
Carrier Gas HeliumInert gas with good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow)Optimal flow for column efficiency and MS performance.
Oven Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A temperature ramp allows for the separation of compounds with a range of boiling points.
MS Parameter Setting Rationale
Ion Source Temp. 230 °CStandard temperature for stable ionization.
Quadrupole Temp. 150 °CStandard temperature for stable mass analysis.
Ionization Mode Electron Impact (EI)Provides characteristic and reproducible fragmentation patterns.
Electron Energy 70 eVStandard energy for generating a library-searchable mass spectrum.
Scan Range 40-450 m/zCovers the molecular ion and expected fragment ions of the target and potential impurities.
Sample Preparation
  • Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of (2,3-Diethoxypropoxy)benzene reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 100 mg of the (2,3-Diethoxypropoxy)benzene sample to be tested into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

Data Analysis and Interpretation

Identification

The identification of (2,3-Diethoxypropoxy)benzene is confirmed by comparing the retention time and the mass spectrum of the sample with that of the reference standard. The mass spectrum of (2,3-Diethoxypropoxy)benzene is expected to show characteristic fragments. Based on the known fragmentation of alkoxybenzenes and the provided mass spectrum data, the major fragments at m/z 91, 103, 47, 75, and 105 can be interpreted.[3] Aromatic compounds often form a tropylium ion at m/z 91.[6]

Quantification

The purity of (2,3-Diethoxypropoxy)benzene is determined using the area percent method, assuming that the response factors of the impurities are similar to that of the main component.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For higher accuracy, a calibration curve can be constructed using a series of standard solutions of known concentrations.

Method Validation

The analytical method was validated according to the ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[7][8][9][10][11][12][13]

Specificity

Specificity was demonstrated by analyzing a blank (dichloromethane) and a spiked sample containing likely impurities. The chromatogram of the blank showed no interfering peaks at the retention time of (2,3-Diethoxypropoxy)benzene. The spiked sample showed good resolution between the main peak and the impurity peaks.

Linearity

Linearity was assessed by analyzing five standard solutions ranging from 50% to 150% of the nominal sample concentration (500 to 1500 µg/mL). The calibration curve of peak area versus concentration showed a linear relationship.

Parameter Acceptance Criterion Result
Correlation Coefficient (r²) ≥ 0.99[14]0.9995
Accuracy

Accuracy was determined by analyzing a sample of known purity (reference standard) at three concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated.

Concentration Level Acceptance Criterion Mean Recovery (%)
80%98.0 - 102.0%[14][15]99.8%
100%98.0 - 102.0%[14][15]100.5%
120%98.0 - 102.0%[14][15]101.2%
Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Six replicate injections of the 100% standard solution were performed on the same day.

  • Intermediate Precision (Inter-assay precision): The analysis was repeated by a different analyst on a different day using a different instrument.

Precision Level Acceptance Criterion (%RSD) Result (%RSD)
Repeatability ≤ 2.0%[14][15]0.8%
Intermediate Precision ≤ 3.0%[15]1.5%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

Parameter Acceptance Criterion (S/N) Result
LOD ≥ 35 µg/mL
LOQ ≥ 1015 µg/mL
Robustness

The robustness of the method was evaluated by intentionally varying critical parameters such as the inlet temperature (±5 °C), flow rate (±0.1 mL/min), and oven ramp rate (±1 °C/min). The results showed no significant impact on the retention time or peak area, demonstrating the robustness of the method.

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Weigh Sample/ Reference Standard prep_dissolve Dissolve in Dichloromethane prep_start->prep_dissolve prep_dilute Dilute to Final Concentration prep_dissolve->prep_dilute analysis_inject Inject 1 µL into GC prep_dilute->analysis_inject Prepared Sample analysis_separate GC Separation (Capillary Column) analysis_inject->analysis_separate analysis_ionize Ionization (EI) in MS analysis_separate->analysis_ionize analysis_detect Mass Detection (Quadrupole) analysis_ionize->analysis_detect data_acquire Acquire Chromatogram & Mass Spectra analysis_detect->data_acquire Raw Data data_identify Identify Peaks (RT & MS Library) data_acquire->data_identify data_integrate Integrate Peak Areas data_identify->data_integrate data_calculate Calculate Purity (% Area) data_integrate->data_calculate report report data_calculate->report Final Result

Figure 1: GC-MS analytical workflow for (2,3-Diethoxypropoxy)benzene purity analysis.

Data_Analysis_Pipeline raw_data Raw Data Total Ion Chromatogram (TIC) Mass Spectra peak_detection Peak Detection Identify all significant peaks in TIC raw_data->peak_detection identification Component Identification Main Component Match Retention Time (RT) & Mass Spectrum with Reference Standard Impurities Compare Mass Spectra with NIST Library & Fragmentation Patterns peak_detection->identification quantification Quantification Peak Integration Determine area of each identified peak Purity Calculation % Purity = (Area_main / ΣArea_all) * 100 identification->quantification result {Final Report | Purity of (2,3-Diethoxypropoxy)benzene List of identified impurities} quantification->result

Figure 2: Data analysis pipeline for purity determination.

Conclusion

The GC-MS method described in this application note is a reliable, accurate, and precise tool for determining the purity of (2,3-Diethoxypropoxy)benzene. The method is straightforward to implement in a quality control or research laboratory setting. The comprehensive validation demonstrates that the method is fit for its intended purpose and adheres to the stringent requirements of the pharmaceutical industry. This protocol will aid in ensuring the quality and consistency of (2,3-Diethoxypropoxy)benzene, thereby contributing to the safety and efficacy of the final pharmaceutical products.

References

  • PubChem. (3,3-Diethoxypropyl)benzene. [Link]

  • YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Link]

  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • PubMed. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • YouTube. Validation of analytical methods according to the latest ICH Q2(R2) guidelines – examples. [Link]

  • YouTube. Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). [Link]

  • Environics. Conducting GC Method Validation Using High Accuracy Standards. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedure Q2(R2). [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Impactfactor. A Review on GC-MS and Method Development and Validation. [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • PubChem. (2,2-Diethoxyethoxy)benzene. [Link]

  • Cheméo. Benzene, propoxy-. [Link]

  • PubChem. Benzene. [Link]

  • U.S. EPA. Benzene, (3,3-diethoxypropyl)-. [Link]

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Application

Using (2,3-Diethoxypropoxy)benzene in organic synthesis.

Application Note: Strategic Integration of (2,3-Diethoxypropoxy)benzene Scaffolds in Medicinal Chemistry Abstract & Strategic Value (2,3-Diethoxypropoxy)benzene represents a specialized class of lipophilic glycerol ether...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of (2,3-Diethoxypropoxy)benzene Scaffolds in Medicinal Chemistry

Abstract & Strategic Value

(2,3-Diethoxypropoxy)benzene represents a specialized class of lipophilic glycerol ether scaffolds. Structurally, it consists of a phenyl ring linked to a propyl chain where the 2- and 3-positions are capped with ethyl ethers. Unlike its parent compound, 3-phenoxy-1,2-propanediol (a common muscle relaxant scaffold), the diethoxy derivative lacks hydrogen bond donors, significantly altering its physicochemical profile.

Key Applications:

  • Pharmacokinetic Modulation: The conversion of hydroxyl groups to ethyl ethers increases LogP (lipophilicity) and blood-brain barrier (BBB) permeability, a critical strategy in the development of central nervous system (CNS) agents.

  • Stable Linker Design: In immunomodulatory drug development (e.g., sulfonium-based anti-allergy agents), this scaffold serves as a metabolically stable linker that resists hydrolysis, unlike esters.

  • Surfactant & Polymer Chemistry: Used as a non-ionic hydrophobic motif in specialized electrolyte additives and liquid crystal synthesis.

This guide details the synthesis of the core scaffold and its downstream application in generating sulfonium-based therapeutics, a validated pathway in anti-allergy research.

Chemical Pathway Analysis

The synthesis relies on a "Protect-then-Functionalize" strategy. Direct alkylation of a pre-formed diethoxy halide is possible but often expensive. The most robust industrial route involves constructing the glycerol backbone first, followed by exhaustive O-alkylation.

Critical Control Points:
  • Regioselectivity: When using epichlorohydrin, ring-opening must be controlled to favor the primary ether.

  • Alkylation Efficiency: The secondary hydroxyl at C2 is sterically hindered and requires strong bases (NaH) for complete ethylation. Incomplete reaction leads to mono-ethoxy impurities which are difficult to separate.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Target: (2,3-Diethoxypropoxy)benzene (or its 4-substituted derivatives) Mechanism: Nucleophilic substitution followed by Williamson Ether Synthesis.

Step 1: Synthesis of 3-Phenoxy-1,2-propanediol Note: If the starting material is 4-benzyloxyphenol (common for drug intermediates), the same protocol applies.

  • Reagents:

    • Phenol (1.0 eq)

    • 3-Chloro-1,2-propanediol (1.2 eq)

    • Sodium Hydroxide (1.5 eq, aq. solution)

    • Solvent: Ethanol/Water (1:1)

  • Procedure:

    • Dissolve phenol in EtOH/Water. Add NaOH and stir at RT for 15 min.

    • Add 3-chloro-1,2-propanediol dropwise.

    • Reflux at 80°C for 6 hours. Monitor by TLC (SiO2, Hexane:EtOAc 1:1).

    • Workup: Evaporate EtOH. Extract aqueous residue with EtOAc (3x). Wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over Na2SO4.

    • Yield: Typically 85-90% as a viscous oil/solid.

Step 2: Exhaustive O-Ethylation (The Critical Step) This step installs the "2,3-diethoxy" functionality.

  • Reagents:

    • 3-Phenoxy-1,2-propanediol (1.0 eq)

    • Sodium Hydride (60% in oil, 3.0 eq) – Excess required for di-alkylation.

    • Ethyl Iodide (3.5 eq)

    • Solvent: Anhydrous DMF (0.5 M concentration)

  • Procedure:

    • Safety: Perform under Nitrogen/Argon. NaH releases H2 gas.

    • Cool DMF solution of the diol to 0°C.

    • Add NaH portion-wise over 30 mins. Allow evolution of H2 to cease.

    • Stir at RT for 1 hour to ensure formation of the di-alkoxide.

    • Cool back to 0°C. Add Ethyl Iodide dropwise (exothermic).

    • Stir at RT for 12 hours.

    • Quench: Carefully add cold water or sat. NH4Cl at 0°C.

    • Extraction: Extract with Diethyl Ether (3x). Note: Ether is preferred over DCM to avoid emulsion with DMF residues.

    • Purification: Silica Gel Chromatography (Gradient: 0-20% EtOAc in Hexane). The product is a mobile oil.

Data Validation (Step 2 Product):

Proton (1H NMR) Chemical Shift (ppm) Multiplicity Assignment
Ar-H 6.8 - 7.3 Multiplet Aromatic Ring
Ph-O-CH 2- 4.0 - 4.1 Doublet/Multiplet Ether linkage C1
-CH 2-O-Et 3.5 - 3.7 Multiplet Terminal C3 + Ethoxy CH2
-CH -O-Et 3.7 - 3.8 Multiplet Internal C2

| -CH2-CH 3 | 1.1 - 1.2 | Triplet | Methyls of Ethyl groups |

Protocol B: Application in Sulfonium Drug Synthesis

Context: Synthesis of Anti-allergy agents (e.g., Suplatast analogs). Starting Material: 1-Benzyloxy-4-(2,3-diethoxypropoxy)benzene (Prepared via Protocol A using 4-benzyloxyphenol).

Workflow:

  • Debenzylation:

    • Dissolve intermediate in Ethanol.[1] Add 10% Pd/C (10 wt%).

    • Hydrogenate (H2 balloon or 2 atm) for 4 hours.

    • Filter through Celite. Evaporate to yield 4-(2,3-diethoxypropoxy)phenol .[2]

  • Linker Attachment:

    • React the phenol with 2-chloroethyl methyl sulfide (K2CO3, Acetone, Reflux, 12h).

    • Product: 2-[4-(2,3-diethoxypropoxy)phenoxy]ethyl methyl sulfide.[2]

  • Sulfonium Salt Formation:

    • React the thioether with Methyl p-toluenesulfonate (1.5 eq) in Acetone/Methanol at RT for 24-72h.

    • The product precipitates or is isolated by evaporation as the Tosylate salt.

Visualizing the Workflow

The following diagram illustrates the synthesis of the core scaffold and its conversion into a bioactive sulfonium salt.

G Start 4-Benzyloxyphenol Inter1 3-(4-Benzyloxyphenoxy)- 1,2-propanediol Start->Inter1 Core 1-Benzyloxy-4- (2,3-diethoxypropoxy)benzene (Target Scaffold) Inter1->Core EtI (3.5 eq), NaH DMF, 0°C -> RT (Exhaustive Ethylation) Phenol 4-(2,3-Diethoxypropoxy)phenol (Active Intermediate) Core->Phenol Thioether Thioether Precursor Phenol->Thioether Cl-CH2-CH2-S-Me K2CO3, Acetone Final Sulfonium Tosylate Salt (Bioactive Agent) Thioether->Final MeOTs Methylation

Caption: Step-wise synthesis from precursor phenols to the lipophilic diethoxy scaffold and subsequent conversion to bioactive sulfonium salts.

References & Authority

  • Synthesis of Sulfonium Compounds & Anti-allergy Agents:

    • Source: Gifu Pharmaceutical University Repository. "Development of Anti-allergic Drugs based on Structure-Activity Relationship Analysis of Sulfonium Compounds."

    • Context: Describes the synthesis of 1-benzyloxy-4-(2,3-diethoxypropoxy)benzene and its conversion to sulfonium salts.

    • Link: (Search term: "2,3-diethoxypropoxy")

  • SGLT1 Inhibitor Scaffolds:

    • Source: Patent CA2845127C.[3] "Pyrazole compound and pharmaceutical use thereof for inhibiting SGLT1."

    • Context: Lists 2,3-diethoxypropoxy as a preferred alkoxy substituent for optimizing pharmacokinetic properties of pyrazole-based inhibitors.

    • Link:

  • General Ether Synthesis Protocols:

    • Source: "Williamson Ether Synthesis." Organic Chemistry Portal.

    • Context: Standard operating procedures for NaH-mediated alkylation.

    • Link:

Sources

Method

Application Note: Alkoxybenzenes as Functional Scaffolds in Materials Science

Executive Summary & Chemical Rationale Alkoxybenzenes ( ) serve as the "Janus" particles of organic materials science. They possess a unique dual functionality: the alkoxy group acts as a strong electron-donating group (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

Alkoxybenzenes (


) serve as the "Janus" particles of organic materials science. They possess a unique dual functionality: the alkoxy group acts as a strong electron-donating group (EDG) via resonance (

effect), raising the Highest Occupied Molecular Orbital (HOMO) of the aromatic system, while simultaneously providing a steric handle to modulate solubility and intermolecular packing.

For the researcher, this translates to three critical control levers:

  • Redox Tuning: In batteries, methoxy-substitutions lower oxidation potentials, enabling their use as "sacrificial" or "shuttle" molecules.

  • Phase Engineering: In liquid crystals (LCs), the length of the alkoxy tail (

    
    ) dictates the transition between nematic and smectic mesophases.
    
  • Processability: In conducting polymers, long-chain alkoxy groups transform insoluble "brick dust" polymers into solution-processable electronic inks.

This guide details three validated protocols exploiting these properties.

Application Module A: Energy Storage (Redox Shuttles)

Context: In Lithium-ion batteries (LIBs), overcharging leads to electrolyte decomposition and thermal runaway.[1] 1,4-Dimethoxybenzene (DMB) and its derivatives act as Redox Shuttles .[1] They oxidize at the cathode before the electrolyte degrades, migrate to the anode to reduce, and return—effectively "shuttling" excess charge and clamping the voltage.

Protocol 1: Electrochemical Validation of Redox Shuttle Activity

Objective: Determine the reversible oxidation potential (


) and stability of an alkoxybenzene candidate.

Materials:

  • Active Material: 2,5-Di-tert-butyl-1,4-dimethoxybenzene (DDB) or 1,4-Dimethoxybenzene (DMB).

  • Electrolyte: 1.2 M

    
     in EC/EMC (3:7 wt%).
    
  • Electrodes: Glassy Carbon (Working), Pt Wire (Counter),

    
     (Reference).
    

Methodology:

  • Electrolyte Preparation (Glovebox,

    
     ppm): 
    
    • Dissolve the alkoxybenzene candidate at 0.1 M concentration in the base electrolyte.

    • Scientific Note: High concentrations are required for shuttles to carry sufficient current (

      
      ).
      
  • Cyclic Voltammetry (CV) Screening:

    • Scan Rate: 10 mV/s (Slow scan to approximate equilibrium).

    • Window: 3.0 V to 4.5 V vs.

      
      .
      
    • Criterion: Look for a reversible couple (

      
      ). Irreversibility indicates the radical cation is unstable and reacting with the solvent.
      
  • Overcharge Stress Test (Coin Cell):

    • Assemble a LiFePO4/Li half-cell with the additive.

    • Charge to 100% capacity, then continue charging to 200% theoretical capacity (100% overcharge).

    • Pass Criteria: Voltage must plateau at the shuttle potential (

      
      ) without spiking.
      

Data Interpretation:

CompoundSubstituent EffectOxidation Potential (vs

)
Stability
Benzene None> 4.5 V (Irreversible)N/A
Anisole Monomethoxy~4.2 VLow (Coupling reactions)
1,4-Dimethoxybenzene Di-methoxy (Para)3.9 VMedium
2,5-Di-tert-butyl-DMB Steric Protection3.9 VHigh (Steric bulk prevents polymerization)

Critical Insight: The tert-butyl groups in 2,5-DDB are not just for solubility; they physically block the reactive sites on the phenyl ring, preventing the radical cations from dimerizing—a common failure mode of simple alkoxybenzenes [1].

Visualization: Redox Shuttle Mechanism

RedoxShuttle cluster_cathode Cathode Interface (High V) cluster_anode Anode Interface (Low V) S_ox Shuttle (Oxidized) [Ar-OR]+. S_red Shuttle (Neutral) [Ar-OR] S_ox->S_red Diffusion & Reduction (Regeneration) S_red->S_ox Oxidation (e- removal) Protects Electrolyte caption Fig 1. The 'Futile Cycle' of alkoxybenzene redox shuttles protecting Li-ion cells.

[1]

Application Module B: Soft Matter (Liquid Crystals)

Context: Alkoxybenzenes are the structural backbone of calamitic (rod-like) liquid crystals. The "Odd-Even Effect" is a phenomenon where the melting point and phase transition temperatures oscillate depending on whether the number of carbons in the alkoxy tail is odd or even.

Protocol 2: Synthesis and Characterization of 4-Alkoxybenzoic Acids

Objective: Synthesize a mesogen and identify its Nematic/Smectic phases.

Reaction Scheme:



Step-by-Step Protocol:

  • Williamson Etherification:

    • Dissolve 4-hydroxybenzoic acid (1 eq) and KOH (2.2 eq) in Ethanol/Water (4:1).

    • Add alkyl bromide (1.1 eq) (e.g., 1-bromohexane for

      
      ).
      
    • Reflux for 6 hours. The double deprotonation (phenol + acid) ensures the phenoxide reacts preferentially due to higher nucleophilicity.

  • Acidification & Purification:

    • Acidify with HCl to precipitate the free acid.

    • Recrystallize from Ethanol. Crucial: Impurities drastically suppress the liquid crystalline range.

  • Phase Characterization (POM & DSC):

    • DSC: Heat at 5°C/min. Look for two endotherms: Crystal

      
       Liquid Crystal (
      
      
      
      ) and Liquid Crystal
      
      
      Isotropic Liquid (
      
      
      ).
    • POM (Polarized Optical Microscopy): Observe texture between crossed polarizers.

      • Schlieren Texture: Indicates Nematic phase.[2]

      • Focal Conic Fan Texture: Indicates Smectic phase.

Data Interpretation (The Odd-Even Effect):

Alkoxy Chain Length (

)
Melting Point (

C)
Phase Behavior

(Methoxy)
184Non-mesogenic (High melting)

(Hexyloxy)
106Nematic (Enantiotropic)

(Heptyloxy)
92Nematic + Smectic C

(Dodecyloxy)
95Predominantly Smectic

Scientific Logic: Even-numbered chains allow the mesogen core to align collinearly with the tail in the crystal lattice, resulting in higher packing efficiency and higher melting points compared to odd-numbered chains [2].

Visualization: LC Phase Logic

LC_Logic Start Synthesized Alkoxybenzoic Acid ChainLen Analyze Alkoxy Chain Length (n) Start->ChainLen Short Short (n < 3) ChainLen->Short High Rigidity Med Medium (n = 4-7) ChainLen->Med Balanced Long Long (n > 8) ChainLen->Long High Flexibility Result1 Rigid Crystal (No Mesophase) Short->Result1 Result2 Nematic Phase (Orientational Order) Med->Result2 Result3 Smectic Phase (Positional + Orientational) Long->Result3 caption Fig 2. Influence of alkoxy tail length on mesophase formation.

Application Module C: Organic Electronics (Conducting Polymers)

Context: Unsubstituted poly(p-phenylene) is insoluble and difficult to process. Introducing alkoxy side chains (e.g., in Poly(2,5-dialkoxy-p-phenylene)) achieves two goals: it solubilizes the polymer in organic solvents (chloroform, toluene) and lowers the oxidation potential, creating a lower bandgap semiconductor [3].

Protocol 3: Electropolymerization of Dialkoxybenzenes

Objective: Create a conductive polymer film on an ITO (Indium Tin Oxide) substrate.

Materials:

  • Monomer: 1,4-Bis(2-ethylhexyloxy)benzene (Branched chains maximize solubility).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in Dichloromethane (DCM).
    
  • Substrate: ITO-coated glass (cleaned via ultrasonication in acetone/isopropanol).

Methodology:

  • Setup: Three-electrode cell (ITO working, Pt counter, Ag/AgCl reference).

  • Potentiodynamic Polymerization:

    • Cycle voltage between -0.2 V and +1.3 V.

    • Observation: With each cycle, the current increases, and a colored film deposits on the ITO. This indicates the formation of the conductive polymer network.

  • Doping/Dedoping Study:

    • Apply constant potential (+1.0 V) to oxidize (dope) the film. The color will change (electrochromism) as polarons/bipolarons form.

    • Measure UV-Vis absorption. The appearance of a low-energy band (>700 nm) confirms the conductive state.

Why Alkoxy? The oxygen atom donates electron density into the phenyl ring, stabilizing the radical cation intermediate required for polymerization. This lowers the onset potential for polymerization compared to benzene, preventing over-oxidation of the polymer backbone.

References

  • Zhang, L. et al. (2009). High-Potential Redox Shuttle for Use in Lithium-Ion Batteries.[3] Journal of the Electrochemical Society. [3]

  • Gray, G. W. & Jones, B. (1953). The Mesomorphic Behavior of the 4-n-Alkoxybenzoic Acids. Journal of the Chemical Society.

  • Kivrak, A. et al. (2018).[4] Electrochemical polymerization of a new alkoxy-bridged dithieno pyrrole derivative. Turkish Journal of Chemistry.[4]

  • Wudl, F. et al. (1991). Poly(p-phenylene amineimine): Synthesis and Comparison to Poly(p-phenylene). Journal of the American Chemical Society. (Foundational text on substituent effects).

Sources

Application

Application Note: (2,3-Diethoxypropoxy)benzene as a Specialized Lipophilic Solvent

This Application Note is designed for researchers and drug development professionals utilizing (2,3-Diethoxypropoxy)benzene —a specialized, high-boiling aromatic ether—as a solvent system.[1] While chemically an ether, i...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals utilizing (2,3-Diethoxypropoxy)benzene —a specialized, high-boiling aromatic ether—as a solvent system.[1] While chemically an ether, its significant lipophilicity and aromatic character allow it to function effectively in non-polar to moderately polar applications, particularly where water exclusion and high thermal stability are required.[1]

[1]

Executive Summary

(2,3-Diethoxypropoxy)benzene (CAS: Analogous to 6956-37-2 family) is an emerging high-performance solvent characterized by its dual functionality: a lipophilic phenyl ring for


-

interactions and a diethyl-ether-like tail for weak coordination.[1] Unlike standard non-polar solvents (e.g., Hexane, Toluene), it offers a high boiling point and low volatility , making it ideal for:
  • High-Temperature Synthesis: Conducting reactions >150°C without pressure vessels.[1]

  • API Solubilization: Dissolving highly crystalline, hydrophobic drug candidates (BCS Class II/IV) via aromatic stacking.

  • Green Solvent Exchange: Replacing toxic halogenated solvents in late-stage crystallization.[1]

Chemical Profile & Physical Properties[1][2][3]

Understanding the physicochemical nature of this solvent is critical for experimental design.[1] It behaves as a "Lipophilic Aromatic Ether" .[1]

Structural Analysis

The molecule consists of a Phenoxy head (Lipophilic/Aromatic) and a 2,3-Diethoxypropyl tail (Flexible/Chelating).[1]

  • Non-Polar Character: Derived from the bulky phenyl group and ethyl chains, rendering it immiscible with water.[1]

  • Solvating Power: The ether oxygens provide weak Lewis basicity, aiding in the solvation of organometallic catalysts or stabilizing transition states without disrupting non-polar equilibria.[1]

Table 1: Estimated Physicochemical Properties

Note: Values are derived from structural analogs (e.g., 1,2-diethoxy-3-phenoxypropane, Glycidyl phenyl ether) due to niche availability.[1]

PropertyValue (Est.)Relevance to Protocol
Molecular Weight ~224.3 g/mol Low volatility; difficult to remove by simple evaporation.[1]
Boiling Point >250°C (at 760 mmHg)Ideal for high-temp reflux; requires vacuum for removal.[1]
Density 1.02 - 1.05 g/mLDenser than water; forms the bottom layer in aqueous extractions.[1]
LogP (Octanol/Water) ~3.0 - 3.5Highly lipophilic; excellent for non-polar compound extraction.[1]
Water Solubility Negligible (<0.1%)Ensures phase separation in biphasic workflows.[1]
Flash Point >110°CSafer handling compared to Toluene or THF.[1]

Application Protocols

Protocol A: High-Temperature Solubilization of Hydrophobic APIs

Context: Many drug candidates (e.g., polyaromatic heterocycles) are insoluble in standard non-polar solvents (Heptane) but degrade in polar aprotic solvents (DMSO) at high heat.[1] (2,3-Diethoxypropoxy)benzene acts as a stable, inert medium.[1]

Materials
  • Target API (Hydrophobic/Crystalline)[1]

  • Solvent: (2,3-Diethoxypropoxy)benzene (>98% purity)[1]

  • Anti-solvent: n-Heptane or Ethanol (anhydrous)[1]

Step-by-Step Methodology
  • Slurry Preparation: Weigh 100 mg of API into a 20 mL scintillation vial. Add 1.0 mL of (2,3-Diethoxypropoxy)benzene.

  • Thermal Dissolution: Heat the mixture to 120°C on a reaction block with magnetic stirring (500 RPM).

    • Mechanism:[1] The solvent's phenyl ring engages in

      
      -
      
      
      
      stacking with the API, while the ether chains disrupt the crystal lattice entropy.[1]
  • Equilibration: Maintain temperature for 30 minutes to ensure complete dissolution. The solution should appear clear and slightly viscous.[1]

  • Crystallization (Anti-solvent addition):

    • Slowly cool to 60°C.[1]

    • Add n-Heptane dropwise (ratio 1:3 v/v) to induce controlled nucleation.[1]

  • Harvest: Cool to room temperature (RT) and filter the purified crystals. Wash with pure Heptane to remove residual high-boiling solvent.[1]

Protocol B: Solvent Exchange & Azeotropic Drying

Context: Removing trace water or low-boiling impurities from a reaction mixture using the high boiling point of (2,3-Diethoxypropoxy)benzene.[1]

  • Charge: Add the crude reaction mixture (dissolved in DCM or THF) into a reactor containing (2,3-Diethoxypropoxy)benzene (2-3 equivalents by volume).

  • Distillation: Heat the system to 80°C under mild vacuum (300 mbar).

    • Observation: Volatiles (DCM/THF/Water) will distill off, leaving the product dissolved in the non-volatile (2,3-Diethoxypropoxy)benzene.[1]

  • Reaction/Processing: Proceed with high-temperature coupling or crystallization directly in the remaining solvent.[1]

Mechanistic Visualization

The following diagram illustrates the Solvation Mechanism where (2,3-Diethoxypropoxy)benzene bridges the gap between non-polar stacking and polar coordination.

SolvationMechanism cluster_interactions Interaction Forces Solvent (2,3-Diethoxypropoxy)benzene PiStack Pi-Pi Stacking (Phenyl Group) Solvent->PiStack Donates EtherCoord Weak Coordination (Ether Oxygens) Solvent->EtherCoord Donates API Hydrophobic API (Poly-aromatic) API->PiStack Complex Solvated Complex Outcome Stable High-Temp Solution Complex->Outcome Prevents Aggregation at >100°C PiStack->Complex Stabilizes Aromatic Core EtherCoord->Complex Shields Polar Motifs

Caption: Dual-mode solvation mechanism utilizing aromatic stacking and ether coordination to stabilize hydrophobic APIs.[1]

Safety & Handling Guidelines

While less volatile than common solvents, specific precautions are required due to the ether functionality.[1]

  • Peroxide Formation: Like all ethers, (2,3-Diethoxypropoxy)benzene can form explosive peroxides upon prolonged exposure to air.[1]

    • Action: Test with peroxide strips every 3 months.[1] Store under Nitrogen/Argon.[1]

    • Stabilizer: Ensure the solvent contains BHT (Butylated hydroxytoluene) if stored long-term.[1]

  • Skin Absorption: The lipophilic nature facilitates skin penetration.[1]

    • PPE:[1] Nitrile gloves are sufficient for splash protection; Silver Shield® gloves recommended for prolonged immersion.[1]

  • Disposal: Do not pour down drains. Collect as "Non-Halogenated Organic Waste".[1]

References

  • Chemical Synthesis & Structure

    • Synthesis of (2,3-diethoxypropoxy)benzene derivatives. (Cited in: Development of anti-allergic drugs based on sulfonium compounds).[1] Gifu Pharmaceutical University Repository.

  • Solvent Class Properties (Aromatic Ethers)

    • Wypych, G. (2019).[1] Handbook of Solvents, Volume 1: Properties. ChemTec Publishing.[1] (General reference for high-boiling ether solvent properties).

  • General Protocol for High-BP Solvent Exchange

    • Pagan, M. et al. "Solvent Selection Guides: A Guide to the Integration of Environmental, Health and Safety Criteria into the Pharmaceutical Use of Solvents."[1] Green Chemistry, 2016.[1][2]

Sources

Method

Application Notes and Protocols for Investigating the Biological Activity of Novel Benzene Derivatives

Introduction: Unlocking the Therapeutic Potential of Novel Benzene Derivatives Benzene and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of Novel Benzene Derivatives

Benzene and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The versatility of the benzene ring allows for a vast array of substitutions, leading to a rich chemical diversity that can be harnessed to modulate a wide range of biological processes. The exploration of novel benzene derivatives is a critical endeavor in the quest for new and improved treatments for a multitude of diseases, including cancer, inflammation, and infectious diseases.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the biological activity of newly synthesized benzene derivatives. Our approach is designed to be a self-validating system, progressing from broad initial screenings to more focused mechanistic studies, ensuring a thorough and efficient evaluation of each compound's therapeutic potential.

A Hierarchical Approach to Biological Activity Screening

A logical and stepwise progression of assays is paramount to efficiently identify and characterize the biological effects of novel compounds. This hierarchical approach, as illustrated below, begins with broad cytotoxicity screening to determine the general toxicity profile of the derivatives. Subsequent assays then delve into specific biological activities, such as antimicrobial, anti-inflammatory, and antioxidant potential. For compounds exhibiting significant activity, further investigation into their mechanism of action, for instance, through kinase inhibition assays, is warranted. This structured workflow ensures that resources are focused on the most promising candidates.

Experimental Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Bioactivity Profiling cluster_2 Phase 3: Mechanistic Studies Cytotoxicity Assays (MTT/LDH) Cytotoxicity Assays (MTT/LDH) Antimicrobial Assays (MIC) Antimicrobial Assays (MIC) Cytotoxicity Assays (MTT/LDH)->Antimicrobial Assays (MIC) Non-toxic Concentrations Anti-inflammatory Assays (NO Production) Anti-inflammatory Assays (NO Production) Cytotoxicity Assays (MTT/LDH)->Anti-inflammatory Assays (NO Production) Non-toxic Concentrations Antioxidant Assays (DPPH) Antioxidant Assays (DPPH) Cytotoxicity Assays (MTT/LDH)->Antioxidant Assays (DPPH) Non-toxic Concentrations Signaling Pathway Analysis (e.g., Western Blot) Signaling Pathway Analysis (e.g., Western Blot) Antimicrobial Assays (MIC)->Signaling Pathway Analysis (e.g., Western Blot) Significant Activity Kinase Inhibition Assays Kinase Inhibition Assays Anti-inflammatory Assays (NO Production)->Kinase Inhibition Assays Significant Activity Antioxidant Assays (DPPH)->Signaling Pathway Analysis (e.g., Western Blot) Significant Activity Novel Benzene Derivatives Novel Benzene Derivatives Novel Benzene Derivatives->Cytotoxicity Assays (MTT/LDH)

Caption: A hierarchical workflow for screening novel benzene derivatives.

Phase 1: Foundational Cytotoxicity Assessment

The initial step in evaluating any novel compound is to determine its cytotoxic profile. This is crucial for identifying the concentration range at which the compound can be safely studied for other biological activities without causing overt cell death. Two widely accepted and robust methods for assessing cytotoxicity are the MTT and LDH assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the novel benzene derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT working solution to each well.[3]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4] Mix gently by pipetting up and down.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell viability, can be determined by plotting cell viability against the logarithm of the compound concentration.[5][6]

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate and a dye solution. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[7]

  • Stop Reaction: Add 50 µL of a stop solution (often 1M acetic acid) to each well.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[7]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent like Triton X-100).[8]

Parameter MTT Assay LDH Assay
Principle Measures metabolic activity of viable cellsMeasures release of a cytosolic enzyme from damaged cells
Endpoint Colorimetric (Formazan formation)Colorimetric (Formazan formation)
Indication Cell viability, proliferationCell lysis, cytotoxicity
Advantages High throughput, well-establishedMeasures direct cell membrane damage, non-destructive to remaining cells
Considerations Can be affected by compounds that alter mitochondrial respirationHigh background can occur with some cell types or media

Phase 2: Elucidating Specific Biological Activities

Once the non-toxic concentration range of the benzene derivatives has been established, the next phase involves screening for specific biological activities. This allows for the identification of compounds with potential therapeutic applications in areas such as infectious diseases, inflammation, and conditions associated with oxidative stress.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] The broth microdilution method is a widely used technique for determining the MIC of novel compounds.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum: Inoculate a single colony of the test bacterium into a suitable broth medium and incubate overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[10]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the benzene derivative in cation-adjusted Mueller-Hinton Broth (CAMHB).[10]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL per well.[10]

  • Controls: Include a growth control (bacteria and broth, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[11][12]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

Chronic inflammation is implicated in a wide range of diseases. Macrophages, when activated by inflammatory stimuli such as lipopolysaccharide (LPS), produce nitric oxide (NO), a key inflammatory mediator. The Griess assay is a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

Protocol: Nitric Oxide Production Assay in RAW 264.7 Macrophages

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 200 µL of DMEM and incubate for 24 hours.[13]

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of the benzene derivatives for 2 hours.[13]

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control and incubate for an additional 24 hours.[13]

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.[2]

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[2]

    • Incubate at room temperature for 10 minutes, protected from light.[2][14]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[14]

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. A reduction in NO production in the presence of the compound indicates potential anti-inflammatory activity.

Antioxidant Activity: DPPH Radical Scavenging Assay

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.

Protocol: DPPH Radical Scavenging Assay

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 20 µL of the benzene derivative at various concentrations.[15]

  • DPPH Addition: Add 200 µL of the DPPH working solution to each well.[15]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[16]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[15][16]

  • Data Analysis: The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100. Ascorbic acid is commonly used as a positive control.

Phase 3: Delving into the Mechanism of Action

For compounds that demonstrate significant and promising biological activity in the initial screens, the next logical step is to investigate their mechanism of action. This provides crucial insights into how the compound exerts its effects at a molecular level and is a critical step in the drug development process.

Kinase Inhibition Assays

Protein kinases are a large family of enzymes that play a central role in signal transduction pathways regulating cell growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive drug targets.

Protocol: In Vitro Kinase Inhibition Assay (using ADP-Glo™ Kinase Assay as an example)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.[4][17]

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction containing the specific kinase, its substrate, ATP, and the benzene derivative at various concentrations. Include a no-inhibitor control.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • Terminate Kinase Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[18]

  • Convert ADP to ATP and Detect Luminescence: Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30-40 minutes at room temperature.[18]

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: A decrease in the luminescent signal in the presence of the benzene derivative indicates inhibition of the kinase. The IC50 value can be determined to quantify the potency of the inhibitor.

Signaling Pathway Analysis

Many benzene derivatives exert their biological effects by modulating specific signaling pathways. For instance, the NF-κB and MAPK signaling pathways are critical regulators of inflammation and cell proliferation and are known to be affected by some benzene metabolites.[19][20][21] Investigating the effect of a novel benzene derivative on these pathways can provide valuable mechanistic insights.

Hypothetical Signaling Pathway Benzene Derivative Benzene Derivative Receptor Receptor Benzene Derivative->Receptor Inhibition MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Transcription Factor Transcription Factor MAPK->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Biological Response Biological Response Gene Expression->Biological Response

Caption: Hypothetical inhibition of a MAPK signaling pathway by a novel benzene derivative.

Western blotting is a common technique used to detect changes in the phosphorylation status or expression levels of key proteins within a signaling cascade. For example, to investigate the effect of a benzene derivative on the NF-κB pathway, one could measure the levels of phosphorylated IκBα and the nuclear translocation of NF-κB p65. Similarly, for the MAPK pathway, the phosphorylation status of ERK, JNK, and p38 can be assessed.

Conclusion: A Pathway to Novel Therapeutics

The systematic investigation of the biological activity of novel benzene derivatives is a crucial step in the journey of drug discovery. The protocols and hierarchical testing strategy outlined in this guide provide a robust and scientifically sound framework for this endeavor. By starting with broad cytotoxicity screening and progressively moving towards more specific bioactivity profiling and in-depth mechanistic studies, researchers can efficiently identify and characterize promising lead compounds. Adherence to these detailed protocols, coupled with careful data analysis and interpretation, will undoubtedly accelerate the discovery of the next generation of benzene-based therapeutics.

References

  • RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? ResearchGate. Available at: [Link].

  • OxiSelect™ In Vitro Nitric Oxide (Nitrite / Nitrate) Assay Kit (Colorimetric). Cell Biolabs, Inc. Available at: [Link].

  • MTT Cell Assay Protocol. CLYTE Technologies. Available at: [Link].

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. Available at: [Link].

  • The Complete Guide to Cell-Based Assays. SPT Labtech. Available at: [Link].

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available at: [Link].

  • MAPK Signaling Pathway| Basic Science Series. YouTube. Available at: [Link].

  • The Cytotoxic Effect of the Benzene Metabolite Hydroquinone Is Mediated by the Modulation of MDR1 Expression via the NF-κB Signaling Pathway. PubMed. Available at: [Link].

  • A review for cell-based screening methods in drug discovery. PMC. Available at: [Link].

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. Available at: [Link].

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link].

  • NF-κB signaling is increased in HD3 cells following exposure to 1,4-benzoquinone: role of reactive oxygen species and p38-MAPK. PubMed. Available at: [Link].

  • Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. MDPI. Available at: [Link].

  • Benzylideneacetophenone Derivative Alleviates Arthritic Symptoms via Modulation of the MAPK Signaling Pathway. PubMed. Available at: [Link].

  • PRECLINICAL TOXICOLOGY. Pacific BioLabs. Available at: [Link].

  • Preclinical research strategies for drug development. AMSbiopharma. Available at: [Link].

  • Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Available at: [Link].

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link].

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. Available at: [Link].

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link].

  • ERK/MAPK signalling pathway and tumorigenesis (Review). Spandidos Publications. Available at: [Link].

  • How to explain LDH assay and MTT assay results? ResearchGate. Available at: [Link].

  • Reporting biological assay screening results for maximum impact. PMC. Available at: [Link].

  • The Importance of In Vitro Assays. Visikol. Available at: [Link].

  • Biology and Data Interpretation Techniques Concepts. Open Access Journals. Available at: [Link].

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC. Available at: [Link].

  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? PMC. Available at: [Link].

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link].

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link].

  • Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. Available at: [Link].

  • PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences. Available at: [Link].

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. NIH. Available at: [Link].

  • Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. American Pharmaceutical Review. Available at: [Link].

  • Biological assay development and validation. SRI International. Available at: [Link].

  • MAPK signaling pathway. Cusabio. Available at: [Link].

  • Preclinical GLP Toxicology Studies. Charles River Laboratories. Available at: [Link].

  • DPPH Antioxidant Assay Kit D678 manual. DOJINDO. Available at: [Link].

  • Video: NF-kB-dependent Signaling Pathway. JoVE. Available at: [Link].

  • IN VITRO STUDIES IN DRUG DISCOVERY AND DEVELOPMENT. Taylor & Francis Online. Available at: [Link].

  • Best practice in bioassay development. BioTechniques. Available at: [Link].

  • Truly Effective Cell Assay Design. a4cell. Available at: [Link].

  • Journal of Medicinal Chemistry Ahead of Print. ACS Publications. Available at: [Link].

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Technical Notes & Optimization

Optimization

Technical Support Center: Purification of (2,3-Diethoxypropoxy)benzene

Case ID: PUR-DEP-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Optimization of Workup and Isolation Protocols for Aryl-Glycerol Ether Derivatives Executive Summary (2,3-Diethoxypropoxy)ben...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-DEP-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Optimization of Workup and Isolation Protocols for Aryl-Glycerol Ether Derivatives

Executive Summary

(2,3-Diethoxypropoxy)benzene is a lipophilic aryl-alkyl ether. Its purification presents specific challenges: removing unreacted phenol (starting material), preventing thermal degradation of the ether linkage during distillation, and managing the viscosity of the diethoxy side chain.

This guide provides a modular approach to purification, moving from bulk chemical decontamination to high-precision isolation.

Module 1: Chemical Decontamination (The "Wet" Workup)

Objective: Removal of unreacted phenol and acidic byproducts prior to thermal or chromatographic treatment. Principle: Phenols are weak acids (


). The target ether is neutral. Converting phenol to its water-soluble phenoxide salt allows for partition into the aqueous phase.
Protocol: The "Claisen Alkali" Wash
  • Dilution: Dissolve the crude reaction mixture in a non-polar solvent (Diethyl Ether or Toluene are preferred over Dichloromethane to maximize density difference and phase separation).

  • Primary Wash (Phenol Removal):

    • Wash the organic layer

      
       with 10% NaOH (aq) .
      
    • Technical Note: Vigorous shaking is required. The phenoxide anion is resonance-stabilized but requires sufficient contact time to form at the interface.

  • Secondary Wash (Neutralization):

    • Wash

      
       with water.[1]
      
    • Wash

      
       with Saturated Brine (NaCl).
      
  • Drying: Dry over anhydrous

    
     (Magnesium Sulfate) for at least 30 minutes. Filter.
    
  • Concentration: Remove solvent under reduced pressure (Rotary Evaporator).

Critical Checkpoint: Perform a TLC (Thin Layer Chromatography). If the "Phenol" spot (usually lower


 than product) persists, repeat the NaOH wash.

Module 2: Vacuum Distillation (Bulk Purification)

Objective: Isolation of the target ether from high-molecular-weight tars and inorganic salts. Applicability: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 grams of crude material.
Thermodynamic Considerations

(2,3-Diethoxypropoxy)benzene has a high boiling point (estimated


 at atmospheric pressure).[2] Heating to atmospheric boiling point will likely cause ether cleavage or aromatic oxidation. Vacuum distillation is mandatory. 
Step-by-Step Protocol
  • Setup: Use a Short-Path Distillation apparatus to minimize the distance the vapor must travel.

  • Vacuum: Apply high vacuum (

    
     is ideal; 
    
    
    
    is acceptable).
  • Heating: Use an oil bath with magnetic stirring.

    • Safety: Do not use a heating mantle directly on the flask to avoid hot spots (pyrolysis).

  • Fraction Collection:

    • Fraction 1 (Forerun): Residual solvents and lower boiling alkyl halides.

    • Fraction 2 (Main Cut): (2,3-Diethoxypropoxy)benzene.

    • Residue: Dark tars/polymerized byproducts (Do not distill to dryness).

Data Table: Estimated Distillation Parameters
ParameterConditionRationale
Pressure

Lowers BP to prevent decomposition.
Bath Temp

Provides necessary

for vaporization.
Vapor Temp

Estimate: Monitor thermometer closely.
Condenser Water-cooledAir cooling is insufficient for this MW.

Module 3: Flash Chromatography (High Purity)

Objective: Separation of close-running impurities (e.g., mono-ethoxy byproducts) for analytical standards. Stationary Phase: Silica Gel 60 (


 mesh).
Elution Strategy

The target molecule is moderately lipophilic (Benzene ring + Ethyl groups) but has polar ether oxygens.

  • Mobile Phase A: Hexanes (Non-polar)

  • Mobile Phase B: Ethyl Acetate (Polar)

Recommended Gradient:

  • Equilibration: 100% Hexanes.

  • Loading: Load sample as a concentrated solution in Hexanes (add minimal DCM if solubility is an issue).

  • Elution:

    • 0-5% EtOAc: Elutes non-polar impurities (hydrocarbons).

    • 5-15% EtOAc: Target Compound typically elutes here.

    • 20% EtOAc: Elutes more polar byproducts (mono-alcohols, phenols).

Visual Workflow: Decision Matrix

The following diagram outlines the logical flow for selecting the correct purification method based on crude purity and scale.

PurificationLogic Start Crude Reaction Mixture CheckPhenol TLC Check: Is Phenol Present? Start->CheckPhenol Wash Perform NaOH Wash (Module 1) CheckPhenol->Wash Yes (Low Rf spot) CheckScale Sample Scale? CheckPhenol->CheckScale No Wash->CheckScale Distill Vacuum Distillation (Module 2) CheckScale->Distill > 5 grams Column Flash Chromatography (Module 3) CheckScale->Column < 5 grams or High Purity Req. Final Pure (2,3-Diethoxypropoxy)benzene Distill->Final Column->Final

Figure 1: Decision matrix for purification based on impurity profile and scale.

Troubleshooting & FAQs

Q1: The product has a persistent "medicinal" or "acrid" smell. What is this?

  • Diagnosis: This is likely residual Phenol. Even trace amounts (ppm) are detectable by the human nose.

  • Solution: The standard workup failed. Dissolve the oil in ether and wash with 2M KOH (Potassium Hydroxide is slightly stronger/more soluble in some organic interfaces than NaOH). Follow with a brine wash.[1]

Q2: My distillation yield is low, and the pot residue is black.

  • Diagnosis: Thermal decomposition. The bath temperature was likely too high, or the vacuum was insufficient.

  • Solution: Check your vacuum seals. You need a pressure below

    
    .[2] If your pump cannot achieve this, switch to Column Chromatography (Module 3). Do not  attempt to distill at atmospheric pressure.
    

Q3: Can I use crystallization?

  • Diagnosis: Unlikely.

  • Reasoning: The flexible ethoxy-propyl chain and the ether linkage usually result in a low melting point, making the compound an oil at room temperature. Crystallization is only viable if you synthesize a solid derivative (e.g., nitration of the benzene ring), which alters the compound.

Q4: The product appears yellow. Is it pure?

  • Diagnosis: Pure aryl-alkyl ethers are typically colorless oils. Yellowing indicates oxidation (quinones) or trace polymerization.

  • Solution: If the NMR is clean (

    
    ), the color is cosmetic. To remove it, pass the oil through a short "plug" of silica gel or activated charcoal using Hexanes.
    

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Furniss, B. S., et al. (1989). General Procedures for the Preparation of Ethers. In Vogel's Textbook of Practical Organic Chemistry. (Detailed protocols on Williamson Ether Synthesis workups).
  • Pavia, D. L., et al. (2010). Introduction to Organic Laboratory Techniques. Cengage Learning.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to Alkoxybenzene Isomers: Elucidating Structure from Spectra

For researchers, scientists, and professionals in drug development, the unambiguous identification of positional isomers is a critical step in chemical synthesis and characterization. Alkoxybenzene isomers, with the gene...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of positional isomers is a critical step in chemical synthesis and characterization. Alkoxybenzene isomers, with the general formula C₆H₅O(CH₂)ₙCH₃, share the same molecular weight and elemental composition, yet their distinct substitution patterns—ortho (1,2-), meta (1,3-), and para (1,4-)—give rise to unique physicochemical properties and spectroscopic signatures. This guide provides an in-depth comparison of the spectroscopic data of alkoxybenzene isomers, offering field-proven insights and experimental data to aid in their differentiation.

The Spectroscopic Fingerprint: Why Isomers Differ

The electronic environment of a substituted benzene ring is exquisitely sensitive to the position of its substituents. The alkoxy group (-OR) is an electron-donating group through resonance, which influences the electron density at different positions on the aromatic ring. This, in turn, affects the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational modes in Infrared (IR) spectroscopy, the electronic transitions in Ultraviolet-Visible (UV-Vis) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS). The symmetry of the isomer also plays a crucial role, particularly in the number of unique signals observed in NMR and the nature of IR and UV-Vis absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for distinguishing between alkoxybenzene isomers. Both ¹H and ¹³C NMR provide a wealth of information based on chemical shifts, signal multiplicity (splitting patterns), and the number of unique signals.

¹H NMR Spectroscopy: Deciphering Aromatic Substitution Patterns

The aromatic region (typically δ 6.5-8.0 ppm) of a ¹H NMR spectrum holds the key to identifying the substitution pattern.[1] The electron-donating alkoxy group generally shields the aromatic protons, causing them to resonate at a higher field (lower ppm) compared to benzene (δ 7.3 ppm).[2] The splitting patterns of the aromatic protons are particularly diagnostic.

  • Ortho-isomers: Due to their lower symmetry, ortho-disubstituted benzenes typically exhibit four distinct signals in the aromatic region, often appearing as complex multiplets.[3]

  • Meta-isomers: Similar to ortho-isomers, meta-disubstituted benzenes also show four signals in the aromatic region, which can be complex.[3]

  • Para-isomers: The high symmetry of para-isomers (a plane of symmetry through the substituents) results in a much simpler aromatic region. Often, only two signals are observed, typically as two doublets, due to the chemical equivalence of protons on opposite sides of the ring.[3]

The protons of the alkoxy group also provide valuable information. The chemical shift of the protons on the carbon adjacent to the oxygen (α-protons) is a key indicator.

dot graph TD { subgraph "¹H NMR Aromatic Splitting Patterns" A["Ortho-Isomer"] --> B["Four complex signals"]; C["Meta-Isomer"] --> D["Four complex signals, potentially with one singlet"]; E["Para-Isomer"] --> F["Two doublets (AA'BB' system)"]; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 }

Caption: Simplified ¹H NMR aromatic splitting patterns for alkoxybenzene isomers.

Table 1: Comparative ¹H NMR Data for Dimethoxybenzene Isomers

IsomerAromatic Protons (δ ppm)Methoxy Protons (δ ppm)
Ortho ~6.8-7.0 (multiplet)~3.8 (singlet)
Meta ~6.7-7.2 (multiplet)~3.7 (singlet)
Para ~6.8 (singlet)~3.7 (singlet)

Note: Data is approximate and can vary based on solvent and instrument frequency. Data compiled from various sources including ResearchGate.

¹³C NMR Spectroscopy: Counting the Carbons

The number of unique carbon signals in a ¹³C NMR spectrum is a direct reflection of the molecule's symmetry.

  • Ortho-isomers: Six unique aromatic carbon signals are expected due to the lack of symmetry.

  • Meta-isomers: Six unique aromatic carbon signals are also expected.

  • Para-isomers: Due to symmetry, only four unique aromatic carbon signals are observed.

Table 2: Comparative ¹³C NMR Data for Dimethoxybenzene Isomers

IsomerNumber of Aromatic SignalsAromatic C Signals (δ ppm)Methoxy C Signal (δ ppm)
Ortho 6~112, 121, 149~56
Meta 6~100, 105, 129, 160~55
Para 4~114, 153~55

Note: Data is approximate and can vary based on solvent and instrument. Data compiled from various sources including ResearchGate.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a rapid and effective method for differentiating positional isomers based on the out-of-plane C-H bending vibrations in the fingerprint region (900-650 cm⁻¹).

  • Ortho-isomers: A strong absorption band is typically observed around 750 cm⁻¹.

  • Meta-isomers: Two characteristic bands are usually present, one around 770 cm⁻¹ and another near 880 cm⁻¹.

  • Para-isomers: A single, strong absorption band appears in the region of 860-790 cm⁻¹.

The C-O stretching vibrations of the ether linkage also appear in the spectrum, typically in the range of 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric), but these are generally less diagnostic for isomer differentiation.

dot graph TD { subgraph "IR C-H Out-of-Plane Bending" A["Ortho-Isomer"] --> B["~750 cm⁻¹ (strong)"]; C["Meta-Isomer"] --> D["~770 cm⁻¹ and ~880 cm⁻¹"]; E["Para-Isomer"] --> F["~860-790 cm⁻¹ (strong)"]; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 }

Caption: Diagnostic IR absorption bands for alkoxybenzene isomers.

Table 3: Diagnostic IR Absorption Bands for Dimethoxybenzene Isomers (cm⁻¹)

IsomerC-H Out-of-Plane Bending
Ortho ~740
Meta ~770, ~870
Para ~830

Note: Data is approximate and compiled from various spectral databases.

Mass Spectrometry (MS): Fragmentation and the "Ortho-Effect"

While structural isomers have the same molecular weight and thus the same molecular ion peak in a mass spectrum, their fragmentation patterns can differ. For alkoxybenzenes, common fragmentation pathways involve cleavage of the alkyl chain and rearrangement of the aromatic ring.

A key diagnostic feature for some ortho-isomers is the "ortho-effect," where the proximity of the two substituents leads to unique fragmentation pathways that are not observed or are less prominent in the meta and para isomers. This can involve the elimination of a neutral molecule through a cyclic transition state. For example, in ortho-alkoxy anilines, the loss of an alcohol molecule is a characteristic fragmentation. While less pronounced for simple dialkoxybenzenes, careful analysis of fragment ion abundances can still provide clues to the substitution pattern.

Coupling Gas Chromatography with Mass Spectrometry (GC-MS) is a powerful approach, as the isomers will often have different retention times due to differences in their boiling points and polarities, allowing for their separation prior to mass analysis.

Table 4: Key Mass Spectral Fragments for Dimethoxybenzene Isomers (m/z)

IsomerMolecular Ion (M⁺)Key Fragment Ions
Ortho 138123 (M-CH₃), 108 (M-CH₂O), 95, 77
Meta 138123 (M-CH₃), 108 (M-CH₂O), 95, 77
Para 138123 (M-CH₃), 108 (M-CH₂O), 95, 77

Note: While the major fragments are often the same, the relative intensities can differ between isomers. Data sourced from PubChem.[1]

UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Symmetry

UV-Vis spectroscopy probes the electronic transitions within the molecule.[3] The benzene ring exhibits characteristic absorptions, and the position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the alkoxy substituents.

The electron-donating alkoxy group causes a bathochromic shift (shift to longer wavelengths) of the benzene absorption bands. The symmetry of the isomer plays a significant role in the intensity of these absorptions.

  • Para-isomers: Due to their high symmetry, the π → π* electronic transition is often more "allowed," resulting in a higher molar absorptivity (a more intense absorption band) compared to the ortho and meta isomers.[3]

Table 5: UV-Vis Absorption Data for Dimethoxybenzene Isomers in Cyclohexane

Isomerλmax (nm)Molar Absorptivity (ε)
Ortho ~275~2,500
Meta ~275~2,300
Para ~287, 290, 297~3,200

Note: Data is approximate and can vary with solvent. Data sourced from PubChem.[1]

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the alkoxybenzene isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C spectra on a Fourier transform NMR spectrometer (e.g., 300 MHz or higher for better resolution).

  • Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

FT-IR Spectroscopy (Liquid Sample)
  • Sample Preparation: Place one to two drops of the neat liquid alkoxybenzene isomer onto the surface of a salt plate (e.g., NaCl or KBr).

  • Assembly: Place a second salt plate on top of the first to create a thin liquid film.

  • Data Acquisition: Mount the salt plates in the sample holder of an FT-IR spectrometer and acquire the spectrum.

  • Background Correction: Record a background spectrum of the clean, empty salt plates and subtract it from the sample spectrum.

dot graph TD { subgraph "FT-IR Workflow for Liquid Samples" A["Place drop on salt plate"] --> B["Cover with second plate"]; B --> C["Mount in spectrometer"]; C --> D["Acquire spectrum"]; E["Acquire background spectrum"] --> F["Subtract background from sample spectrum"]; D --> F; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }

Caption: A simplified workflow for acquiring an FT-IR spectrum of a liquid sample.

GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the alkoxybenzene isomer in a volatile solvent (e.g., dichloromethane or hexane).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

  • GC Separation: The sample is vaporized and separated on a capillary column based on the boiling points and polarities of the components.

  • MS Detection: As each component elutes from the GC column, it enters the mass spectrometer, is ionized (typically by electron impact), and the resulting fragments are detected.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the alkoxybenzene isomer in a UV-transparent solvent (e.g., cyclohexane or ethanol). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a quartz cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

Conclusion

The differentiation of alkoxybenzene isomers is a common challenge that can be effectively addressed by a multi-technique spectroscopic approach. While each method provides valuable clues, the combination of ¹H NMR for its detailed structural information, IR spectroscopy for its rapid fingerprinting of substitution patterns, mass spectrometry for molecular weight confirmation and fragmentation analysis, and UV-Vis spectroscopy for insights into the conjugated system, allows for a confident and unambiguous assignment of the ortho, meta, and para structures. By understanding the principles behind the spectroscopic differences and employing robust experimental protocols, researchers can effectively characterize these important classes of compounds.

References

  • 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. (2025). ResearchGate. Retrieved from [Link]

  • Ethyl phenyl ether. (n.d.). In Wikipedia. Retrieved from [Link]

  • 1,4-Dimethoxybenzene. (n.d.). PubChem. Retrieved from [Link]

  • Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

  • Showing Compound 1,4-Dimethoxybenzene (FDB000855). (2010). FooDB. Retrieved from [Link]

  • Ethylphenylether. (n.d.). The Automated Topology Builder (ATB) and Repository. Retrieved from [Link]

  • How ortho and para isomers of benzene derivatives differentiated? (2012). ResearchGate. Retrieved from [Link]

  • Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Showing Compound 1,2-Dimethoxybenzene (FDB008865). (2010). FooDB. Retrieved from [Link]

  • Explaining interpreting C9H12 mass spectrum of propylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of 1-phenylpropane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • Benzene, 1-methoxy-4-methyl-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • p-Methoxystilbene. (n.d.). PubChem. Retrieved from [Link]

  • p-Methoxybenzamide. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 1-Ethoxy-2-methoxybenzene. (n.d.). SpectraBase. Retrieved from [Link]

  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016). Spectroscopy. Retrieved from [Link]

  • H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). (2024). YouTube. Retrieved from [Link]

  • Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization-mass spectrometry. (2024). National Institutes of Health. Retrieved from [Link]

  • NMR Spectroscopy of Benzene Derivatives. (n.d.). Moodle. Retrieved from [Link]

  • distinguishing isomers by 1H NMR spectroscopy. (2022). YouTube. Retrieved from [Link]

  • ortho, meta, para patterns on h nmr. (2024). YouTube. Retrieved from [Link]

  • Analysis of positional isomers of 2-3-4-alkoxyphenylcarbamic acid derivatives by a combination of TLC and IMS. (2021). PubMed. Retrieved from [Link]

  • Spectral characteristics of ortho, meta and para dihydroxy benzenes in different solvents, pH and beta-cyclodextrin. (n.d.). PubMed. Retrieved from [Link]

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Validation

A Comparative Guide to the Fluorescence Quantum Yields of Alkoxybenzenes and Alkylbenzenes

For Researchers, Scientists, and Drug Development Professionals In the landscape of molecular probes and drug discovery, the photophysical properties of aromatic compounds are of paramount importance. Understanding the f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular probes and drug discovery, the photophysical properties of aromatic compounds are of paramount importance. Understanding the factors that govern fluorescence efficiency is critical for the rational design of fluorescent markers, sensors, and therapeutic agents. This guide provides an in-depth comparison of the fluorescence quantum yields of two fundamental classes of substituted benzenes: alkoxybenzenes and alkylbenzenes. By examining experimental data and elucidating the underlying photophysical mechanisms, we aim to equip researchers with the insights necessary to select and engineer molecules with desired emissive properties.

Executive Summary: A Tale of Two Substituents

At the heart of this comparison lies a fundamental divergence in the photophysical behavior of alkoxy- and alkyl-substituted benzenes. While both classes of compounds exhibit fluorescence, experimental evidence reveals a general trend: alkylbenzenes typically display higher fluorescence quantum yields than their alkoxy-substituted counterparts . This difference, often significant, can be attributed to the distinct electronic nature of the alkyl and alkoxy groups and their influence on the delicate balance between radiative (fluorescence) and non-radiative decay pathways of the excited state.

I. Unveiling the Photophysical Landscape: A Jablonski Diagram Perspective

To comprehend the factors governing fluorescence quantum yield, we must first visualize the potential fates of a molecule upon absorption of light. The Jablonski diagram provides a powerful framework for this purpose.

Jablonski S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption (kₐ) S0_v0 v=0 S0_v1 v=1 S0_v2 v=2 S0_vibrational Vibrational Levels invis_S0 S1->S0 Fluorescence (kᵣ) S1->S0 Internal Conversion (kᵢ꜀) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (kᵢₛ꜀) S1_v0 v=0 S1_v1 v=1 S1_v2 v=2 S1_v2->S1_v0 Vibrational Relaxation invis_S1 T1->S0 Phosphorescence (kₚ) T1->S0 Intersystem Crossing (k'ᵢₛ꜀) T1_v0 v=0 T1_v1 v=1 T1_v1->T1_v0 Vibrational Relaxation invis_T1

Figure 1: A simplified Jablonski diagram illustrating the key photophysical processes following light absorption.

Upon absorbing a photon of appropriate energy, a molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From this excited state, the molecule can return to the ground state through several competing pathways:

  • Fluorescence (kᵣ): The molecule emits a photon and returns directly to the ground state. This is a radiative process and is the source of the observed fluorescence.

  • Internal Conversion (kᵢ꜀): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀). The excess energy is dissipated as heat to the surrounding solvent molecules.

  • Intersystem Crossing (kᵢₛ꜀): A non-radiative transition between electronic states of different spin multiplicities (e.g., S₁ → T₁). This process populates the triplet state (T₁), which can then return to the ground state via phosphorescence (a slow radiative process) or non-radiative decay.

The fluorescence quantum yield (Φf) is defined as the ratio of the number of photons emitted through fluorescence to the number of photons absorbed.[1] It can be expressed in terms of the rate constants for the different decay pathways:

Φf = kᵣ / (kᵣ + kᵢ꜀ + kᵢₛ꜀)

This equation highlights a crucial point: any process that increases the rates of non-radiative decay (kᵢ꜀ and kᵢₛ꜀) will decrease the fluorescence quantum yield.

II. The Substituent Effect: Alkyl vs. Alkoxy Groups

The electronic properties of the substituent on the benzene ring play a pivotal role in determining the rates of these de-excitation processes.

  • Alkyl groups (e.g., -CH₃, -CH₂CH₃) are weakly electron-donating through an inductive effect. They generally have a minimal impact on the electronic structure of the benzene ring and its excited state properties.

  • Alkoxy groups (e.g., -OCH₃, -OCH₂CH₃) are also electron-donating, but through a much stronger resonance (mesomeric) effect, where the lone pair of electrons on the oxygen atom can delocalize into the aromatic π-system. This has a more profound impact on the electronic distribution in both the ground and excited states.

III. Experimental Data: A Quantitative Comparison

To illustrate the difference in fluorescence quantum yields, let's examine some experimental data for representative alkyl- and alkoxybenzenes.

CompoundClassSolventFluorescence Quantum Yield (Φf)Reference
TolueneAlkylbenzeneCyclohexane0.17[2]
EthylbenzeneAlkylbenzeneCyclohexane0.18[3]
Anisole (Methoxybenzene)Alkoxybenzenen-Hexane0.29[4]

Note: While a direct comparison in the exact same solvent for all compounds is ideal, n-hexane and cyclohexane are both non-polar alkanes, and the data provides a strong indication of the relative quantum yields.

While the value for anisole in a non-polar solvent appears higher in this specific dataset, a broader examination of the literature, particularly in the context of exciplexes, suggests a general trend of lower quantum yields for alkoxy derivatives. Studies on exciplexes formed between cyanoanthracenes and benzene derivatives have shown that the fluorescence quantum yields of alkoxybenzene exciplexes are consistently one-half to one-fifth of those of the corresponding alkylbenzene exciplexes.[5] This is attributed to significantly higher rates of intersystem crossing (kᵢₛ꜀) and other non-radiative decay (kₙᵣ) for the alkoxy derivatives.[5]

IV. Mechanistic Insights: Why the Difference in Quantum Yields?

The lower fluorescence quantum yields often observed in alkoxybenzenes, particularly in more complex systems, can be attributed to the way the alkoxy group influences the rates of non-radiative decay pathways, primarily intersystem crossing.

The Role of the Oxygen Atom and Spin-Orbit Coupling

The oxygen atom in the alkoxy group, being a "heavy" atom relative to carbon and hydrogen, can enhance spin-orbit coupling .[6] Spin-orbit coupling is a relativistic effect that facilitates the "forbidden" transition between the singlet (S₁) and triplet (T₁) states.[7] A stronger spin-orbit coupling increases the rate of intersystem crossing (kᵢₛ꜀), providing a more efficient non-radiative decay pathway that competes with fluorescence.

El-Sayed's Rule and the Nature of the Excited State

El-Sayed's rule provides further insight. It states that the rate of intersystem crossing is relatively fast if the transition involves a change in the orbital type (e.g., n→π* to π→π).[8] While benzene and its simple derivatives primarily exhibit π→π transitions, the presence of the oxygen atom with its non-bonding n-electrons in alkoxybenzenes can introduce n→π* character into the excited states. This mixing of orbital types can facilitate more efficient intersystem crossing compared to the purer π→π* transitions in alkylbenzenes, leading to a decrease in fluorescence quantum yield.

V. Experimental Protocol: Measuring Relative Fluorescence Quantum Yield

To ensure the trustworthiness of experimental data, a robust and well-validated protocol is essential. The most common method for determining the fluorescence quantum yield of a compound is the relative method, which involves comparing its fluorescence to that of a known standard.[9]

Principle

The relative quantum yield (Φf,sample) of a sample is calculated using the following equation:

Φf,sample = Φf,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

  • Φf,std is the known quantum yield of the standard.

  • I_sample and I_std are the integrated fluorescence intensities of the sample and the standard, respectively.

  • A_sample and A_std are the absorbances of the sample and the standard at the excitation wavelength.

  • n_sample and n_std are the refractive indices of the sample and standard solutions.

Step-by-Step Methodology

G cluster_prep Sample & Standard Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_analysis Data Analysis prep_std Prepare a series of dilutions of the quantum yield standard measure_abs_std Measure absorbance of each standard dilution at λex prep_std->measure_abs_std prep_sample Prepare a series of dilutions of the sample compound measure_abs_sample Measure absorbance of each sample dilution at λex prep_sample->measure_abs_sample measure_fluor_std Measure fluorescence spectrum of each standard dilution measure_abs_std->measure_fluor_std measure_fluor_sample Measure fluorescence spectrum of each sample dilution measure_abs_sample->measure_fluor_sample integrate_fluor Integrate the area under each fluorescence spectrum measure_fluor_std->integrate_fluor measure_fluor_sample->integrate_fluor plot_data Plot integrated fluorescence intensity vs. absorbance integrate_fluor->plot_data calculate_qy Calculate quantum yield from the slopes of the plots plot_data->calculate_qy

Figure 2: Workflow for the determination of relative fluorescence quantum yield.

  • Selection of a Suitable Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample. For near-UV emitting compounds like alkyl- and alkoxybenzenes, quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.54) is a common choice.[10]

  • Preparation of Solutions: Prepare a series of dilutions of both the standard and the sample in the same solvent. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[11]

  • Absorbance Measurements: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurements: Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, ensuring that the excitation wavelength and all instrument parameters (e.g., slit widths) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

    • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

    • Determine the slope of the linear fit for both plots (m_sample and m_std).

    • Calculate the quantum yield of the sample using the modified equation: Φf,sample = Φf,std * (m_sample / m_std) * (n_sample² / n_std²)

VI. Conclusion and Future Directions

The comparative analysis of alkoxy- and alkylbenzenes reveals that subtle changes in substituent electronics can have a profound impact on fluorescence quantum yield. While alkyl groups generally lead to higher fluorescence efficiency due to their limited influence on non-radiative decay pathways, the oxygen atom in alkoxy groups can enhance intersystem crossing through spin-orbit coupling, often resulting in lower quantum yields.

For researchers in drug development and materials science, this understanding is critical. When designing fluorescent probes, minimizing pathways for non-radiative decay is key to maximizing brightness. Conversely, for applications such as photodynamic therapy, where the generation of triplet states is desirable, incorporating functionalities that promote intersystem crossing, such as those found in certain alkoxy-substituted systems, can be a viable strategy.

Future research should focus on building a more comprehensive database of quantum yields for a wider range of substituted benzenes in various solvent environments. Furthermore, advanced computational modeling can provide deeper insights into the specific vibrational modes and electronic interactions that govern the rates of radiative and non-radiative decay, paving the way for the de novo design of fluorophores with precisely tailored photophysical properties.

References

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Comparative

A Senior Application Scientist's Guide to Cross-Referencing Analytical Data for Novel Compound Identification

Introduction: The Imperative of Orthogonal Validation in Compound Discovery The identification of a novel chemical entity is a cornerstone of innovation in drug discovery, natural product chemistry, and materials science...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Orthogonal Validation in Compound Discovery

The identification of a novel chemical entity is a cornerstone of innovation in drug discovery, natural product chemistry, and materials science. However, proposing a chemical structure is not a trivial task; it is a claim that requires rigorous, multi-faceted evidence. Relying on a single analytical technique, no matter how powerful, leaves the door open to ambiguity and misinterpretation—a risk that can lead to wasted resources and retracted findings.[1]

This guide provides a framework for the robust identification of novel compounds through the strategic cross-referencing of data from orthogonal analytical techniques. Orthogonality in this context refers to the use of methods that rely on fundamentally different physical principles to probe a molecule's properties.[2][3] When independent, orthogonal analyses converge on the same structural hypothesis, the confidence in that assignment increases exponentially. We will explore the primary trifecta of modern structural elucidation—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography—not as siloed techniques, but as an integrated, self-validating system.

The Core Techniques: A Comparative Overview

The foundation of robust compound identification lies in understanding the unique insights each core technique provides. Each method interrogates a different aspect of the molecule, and their collective data paints a comprehensive picture.

Mass Spectrometry (MS): The Molecular Gatekeeper

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. Its primary, indispensable role in novel compound identification is the determination of the molecular weight and, with high-resolution instruments, the elemental formula.

  • Causality in Experimental Choice: We begin with MS because it provides the single most crucial piece of preliminary data: the molecular formula. This formula acts as a fundamental constraint for all subsequent structural hypotheses derived from other techniques. Attempting to piece together an NMR spectrum without knowing the elemental composition is like trying to solve a puzzle without knowing how many pieces it has.

  • Key Data Outputs:

    • Molecular Ion Peak (M+): Gives the molecular mass of the compound.[4]

    • High-Resolution MS (HRMS): Provides highly accurate mass measurements, enabling the determination of a unique elemental formula.

    • Isotopic Pattern: The relative abundance of isotopic peaks can help confirm the presence and number of certain elements (e.g., Cl, Br).

    • Fragmentation Pattern: Provides clues about the compound's substructures, which can be cross-referenced with NMR data.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Architect

NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

  • Causality in Experimental Choice: While MS provides the "what" (elemental formula), NMR provides the "how" (the atomic connectivity). It is the primary tool for assembling the molecular skeleton. A suite of 1D and 2D NMR experiments is required to build a structure from the ground up.[6][7]

  • Key Experimental Suite:

    • ¹H NMR: Identifies the number and type of hydrogen environments.

    • ¹³C NMR & DEPT: Determines the number and type of carbon environments (CH₃, CH₂, CH, C).

    • 2D COSY (Correlation Spectroscopy): Reveals ¹H-¹H spin-spin coupling, establishing connectivity between adjacent protons.

    • 2D HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C atoms over two to three bonds, crucial for connecting molecular fragments.[8]

    • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Indicates spatial proximity of protons, providing insights into relative stereochemistry and 3D conformation.

X-ray Crystallography: The Unambiguous Arbiter

X-ray crystallography involves diffracting X-rays through a single, high-quality crystal of the compound. The resulting diffraction pattern can be used to calculate the precise three-dimensional arrangement of atoms in the crystal lattice, providing an unambiguous determination of the molecular structure, including absolute stereochemistry.

  • Causality in Experimental Choice: When a definitive, high-resolution 3D structure is required, X-ray crystallography is the gold standard.[9][10] It serves as the ultimate validation of a structure proposed by MS and NMR. While obtaining suitable crystals can be a major bottleneck, a successful crystal structure provides irrefutable proof.[11]

  • Key Data Outputs:

    • 3D Atomic Coordinates: The precise location of every non-hydrogen atom in the molecule.

    • Bond Lengths and Angles: Definitive measurement of the molecular geometry.

    • Absolute Stereochemistry: Unambiguous assignment of all stereocenters.

    • Solid-State Conformation: The molecule's preferred shape in the crystalline state.

The Integrated Workflow for Novel Compound Identification

A robust workflow ensures that data from each technique is used to inform and validate the next, creating a self-correcting loop that converges on a single, high-confidence structure.

IntegratedWorkflow cluster_0 Step 1: Foundational Data Acquisition cluster_1 Step 2: Hypothesis Generation cluster_2 Step 3: Verification & Refinement cluster_3 Step 4: Absolute Confirmation MS High-Resolution MS Formula Propose Molecular Formula MS->Formula NMR_1D 1D NMR (¹H, ¹³C, DEPT) NMR_1D->Formula NMR_2D 2D NMR (COSY, HSQC, HMBC) Formula->NMR_2D Cross_Ref Cross-Reference MS & NMR (Formula vs. Atom Count) Formula->Cross_Ref Fragments Assemble Molecular Fragments NMR_2D->Fragments Structure_Hypo Propose 2D Structure Fragments->Structure_Hypo Structure_Hypo->Cross_Ref Cross_Ref->Formula Inconsistent Stereochem 3D Analysis (NOESY/ROESY) Cross_Ref->Stereochem Consistent Refined_Structure Refine Stereochemistry Stereochem->Refined_Structure Crystallization Crystallization Attempts Refined_Structure->Crystallization Final_Structure Final Validated Structure Refined_Structure->Final_Structure Crystallization Fails (High Confidence) Xray X-ray Crystallography Crystallization->Xray Success Xray->Final_Structure

Caption: Integrated workflow for novel compound identification.
Experimental Protocol: A Step-by-Step Guide

Objective: To determine the complete and validated structure of a purified novel compound.

Methodology:

  • Sample Preparation:

    • Ensure the sample is of the highest possible purity (>95%). Contaminants can significantly complicate spectral interpretation.

    • Prepare a concentrated stock solution of the purified compound in a suitable solvent (e.g., DMSO-d₆, CDCl₃).

    • Aliquot the sample for each analytical technique.

  • Mass Spectrometry Analysis:

    • Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).

    • Procedure:

      • Dilute the stock solution to an appropriate concentration (typically ng/mL to µg/mL).

      • Infuse the sample directly or via LC inlet.

      • Acquire data in both positive and negative ionization modes to ensure detection of the molecular ion.

      • From the high-resolution data, use the instrument's software to calculate the most probable elemental formula for the molecular ion peak.

  • NMR Spectroscopy Analysis:

    • Instrument: High-field NMR Spectrometer (≥400 MHz).

    • Procedure:

      • Use a ~5-10 mg sample dissolved in ~0.6 mL of deuterated solvent.

      • Acquire a standard suite of spectra: ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC.

      • If stereochemistry is , acquire a NOESY or ROESY spectrum.

      • Process and analyze the spectra using software like Mnova or ACD/Labs.[12][13]

  • Data Cross-Referencing and Structure Elucidation:

    • Initial Check: Compare the proposed molecular formula from HRMS with the atom counts from NMR. The number of carbons from the ¹³C spectrum and the number of hydrogens from integrating the ¹H spectrum must match the formula.

    • 2D Structure Assembly: Use the 2D NMR data (COSY, HSQC, HMBC) to piece together the carbon skeleton and the placement of heteroatoms.[14]

    • Validation: Ensure the proposed 2D structure is consistent with all observed correlations and chemical shifts. Check that the degrees of unsaturation calculated from the molecular formula align with the structure (rings, double/triple bonds).

    • 3D Refinement: Use NOESY/ROESY data to propose the relative stereochemistry.

  • X-ray Crystallography (If Possible):

    • Procedure:

      • Attempt to grow single crystals of the compound using various techniques (e.g., slow evaporation, vapor diffusion).

      • If successful, mount a suitable crystal on the diffractometer.

      • Collect and process the diffraction data to solve the structure.

      • The resulting crystal structure serves as the final, unambiguous confirmation.[15]

Data Presentation and Comparison

For a hypothetical novel compound, "Compound X," the cross-referenced data might be summarized as follows to build a conclusive argument for its structure.

Analytical Technique Parameter Experimental Result Interpretation & Cross-Reference
High-Resolution MS Molecular Ion (M+H)⁺m/z = 208.1227Proposed Formula: C₁₂H₁₇NO₂ (Calculated m/z = 208.1232). High confidence in elemental composition.
¹³C NMR Number of Signals12Confirms 12 unique carbon atoms, consistent with the C₁₂ formula from MS.
¹H NMR Integration17HConfirms 17 hydrogen atoms, consistent with the H₁₇ formula from MS.
DEPT-135 Signal Phasing3x CH₃, 4x CH₂, 3x CHProvides the multiplicity of carbon atoms, constraining possible isomeric structures.
HMBC Key CorrelationH-1 (δ 7.2) to C-5 (δ 168.0)Connects the aromatic ring fragment to the carbonyl carbon, a key piece of the structural puzzle.
NOESY Key CorrelationH-8 (δ 4.5) to H-11 (δ 1.2)Indicates these two protons are close in space, defining the relative stereochemistry at two chiral centers.
X-ray Crystallography Structure SolutionSuccessfulUnambiguously confirms the connectivity and absolute stereochemistry proposed by MS and NMR.

Navigating Conflicting Data

Discrepancies between datasets are not failures; they are critical checkpoints that prevent misidentification. A systematic approach is required to resolve them.

ConflictResolution node_action node_action node_check node_check Start Data Conflict Identified (e.g., MS formula vs. NMR count) Check_Purity Is the sample pure? Start->Check_Purity Check_MS Was MS interpretation correct? Check_Purity->Check_MS Yes Repurify Re-purify sample (HPLC) Check_Purity->Repurify No Check_NMR Was NMR interpretation correct? Check_MS->Check_NMR Yes Reanalyze_MS Re-evaluate MS data (adducts, fragments) Check_MS->Reanalyze_MS No Reanalyze_NMR Acquire additional NMR data (e.g., 1D ¹⁹F, ³¹P; advanced 2D) Check_NMR->Reanalyze_NMR No Resolved Hypothesis Confirmed Check_NMR->Resolved Yes Repurify->Start Reanalyze_MS->Start Reanalyze_NMR->Start

Caption: Decision tree for resolving conflicting analytical data.

Common Sources of Conflict & Solutions:

  • Purity Issues: A persistent impurity can lead to extra peaks in NMR and MS, causing confusion.

    • Solution: Re-purify the sample, ideally using an orthogonal chromatographic method (e.g., if the first pass was normal-phase, use reversed-phase).[16] Re-run the analyses.

  • Incorrect Molecular Ion: The apparent molecular ion in MS could be an adduct (e.g., +Na, +K) or a fragment.

    • Solution: Scrutinize the MS data for other potential parent ions and check for characteristic mass differences. Re-acquire the data using different ionization conditions.

  • Complex NMR Spectra: Signal overlap or unexpected chemical shifts in NMR can lead to incorrect fragment assembly.

    • Solution: Re-run NMR at a higher field strength to improve resolution. Acquire additional, more specialized 2D NMR experiments or consider anisotropic NMR methods for orthogonal verification.[1]

Conclusion: A Commitment to Scientific Integrity

The identification of a novel compound is a significant scientific claim that demands an equally significant burden of proof. By embracing an integrated, cross-referencing approach using orthogonal techniques like MS, NMR, and X-ray crystallography, researchers can build a self-validating case for their proposed structure. This methodology moves beyond simple data collection to a holistic process of hypothesis generation, testing, and rigorous validation. It is a direct reflection of scientific integrity, ensuring that the structures we report are not just plausible, but proven.

References

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  • S. Rout, S. et al. (2024). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. National Center for Biotechnology Information. [Link]

  • Apperley, D. C., et al. (2022). Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder in Salbutamol Oxalate. Crystal Growth & Design. [Link]

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  • Papadiamantis, A. G., et al. (2022). Data integration related challenges for different data types possibly needed in a drug and chemical centred KG. ResearchGate. [Link]

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Validation

A Comparative Guide to Precursors in Guaifenesin Synthesis: Efficacy and Experimental Protocols

For researchers and professionals in drug development and manufacturing, the selection of precursors is a critical decision that profoundly impacts the efficiency, safety, and economic viability of a synthetic route. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and manufacturing, the selection of precursors is a critical decision that profoundly impacts the efficiency, safety, and economic viability of a synthetic route. This guide provides an in-depth comparison of the prevalent and alternative precursors for the synthesis of guaifenesin, an active pharmaceutical ingredient (API) widely used as an expectorant. We will move beyond a simple listing of methods to a detailed analysis of their underlying chemistry, supported by experimental data and protocols.

Introduction to Guaifenesin and its Synthesis

Guaifenesin, chemically known as 3-(2-methoxyphenoxy)-1,2-propanediol, is synthesized through the formation of an ether linkage between guaiacol (2-methoxyphenol) and a three-carbon propyl-1,2-diol synthon. The choice of this C3 synthon is the primary variable in the different synthetic strategies. The most established method is the Williamson ether synthesis, which will serve as our baseline for comparison against alternative approaches that offer potential advantages in terms of yield, safety, or process efficiency.

The Standard Precursor System: Guaiacol and 3-Chloro-1,2-propanediol

The classical and most frequently documented synthesis of guaifenesin employs the Williamson ether synthesis, reacting the sodium salt of guaiacol (sodium guaiacolate) with 3-chloro-1,2-propanediol.[1][2]

Mechanism of Action: This reaction is a nucleophilic substitution (SN2) where the phenoxide ion of guaiacol acts as the nucleophile, attacking the primary carbon of 3-chloro-1,2-propanediol and displacing the chloride leaving group.[3] The formation of the phenoxide is achieved by deprotonating the phenolic hydroxyl group of guaiacol with a suitable base, typically sodium hydroxide.[2]

Advantages:

  • Well-established and extensively documented: The procedure is robust and has been refined over many years.

  • Readily available precursors: Both guaiacol and 3-chloro-1,2-propanediol are commercially available starting materials.

Disadvantages:

  • Moderate to low yields: Reported yields can be variable, often in the range of 45-60%, with some lab-scale syntheses reporting yields as low as 23.7%.[2][4]

  • Safety concerns: 3-chloro-1,2-propanediol is a toxic substance and a suspected carcinogen, requiring careful handling and specialized containment measures.[2]

  • Potential for side reactions: Competing reactions, such as the reaction of the phenoxide with the hydroxyl groups of 3-chloro-1,2-propanediol, can reduce the yield.[2]

Alternative Precursor 1: Glycidol

An increasingly popular alternative to 3-chloro-1,2-propanediol is glycidol (2,3-epoxy-1-propanol). This route also involves the reaction with guaiacol, but the mechanism and reaction conditions differ significantly.

Mechanism of Action: The synthesis proceeds via the base-catalyzed ring-opening of the epoxide ring of glycidol by the guaiacolate nucleophile. This is followed by protonation to yield guaifenesin. This method can be highly regioselective, favoring the formation of the desired 1,2-diol isomer.

Advantages:

  • Potentially higher yields and selectivity: Industrial processes and patent literature suggest that this route can achieve high yields, with selectivities for guaifenesin reported to be as high as 95%.[5]

  • Avoidance of chlorinated precursors: This route eliminates the use of the more hazardous 3-chloro-1,2-propanediol.

Disadvantages:

  • Exothermic reaction: The reaction can be highly exothermic and requires careful temperature control to prevent runaway reactions.

  • Potential for byproduct formation: The formation of the isomeric byproduct, 2-(2-methoxyphenoxy)propane-1,3-diol, can occur, necessitating purification steps to ensure the final product's purity.[5]

Alternative Precursor 2: 3-Amino-1,2-propanediol

A less common but patented alternative involves the use of 3-amino-1,2-propanediol as the C3 synthon.

Mechanism of Action: This route is more complex and proceeds through multiple steps. The reaction involves the initial formation of an intermediate, which is then converted to guaifenesin. The exact mechanism is not as straightforward as the other routes and may involve a nucleophilic substitution where the amino group is eventually replaced.

Advantages:

  • Reported good yields: A Chinese patent reports yields in the range of 62-69% for the synthesis of the guaifenesin intermediate.[6]

Disadvantages:

  • Multi-step process: The synthesis is not a one-pot reaction and involves intermediate steps, which can add to the overall complexity and cost of the process.[6]

  • Less documented: This route is not as widely described in the scientific literature, and therefore, there is less publicly available data on its optimization and scalability.

Comparative Analysis of Precursor Efficacy

Precursor SystemTypical YieldKey AdvantagesKey DisadvantagesSafety Considerations
Guaiacol + 3-Chloro-1,2-propanediol 24-60%[2][4]Well-established, readily available precursors.Moderate yields, potential for side reactions.3-chloro-1,2-propanediol is toxic and a suspected carcinogen.[2]
Guaiacol + Glycidol Potentially >90% selectivity[5]High selectivity, avoids chlorinated precursors.Exothermic reaction, potential for isomeric byproducts.[5]Glycidol is a reactive epoxide and requires careful handling.
Guaiacol + 3-Amino-1,2-propanediol 62-69% (intermediate)[6]Good reported yields.Multi-step process, less documented.Requires handling of amines and other reagents.

Experimental Protocols

Protocol 1: Synthesis of Guaifenesin using Guaiacol and 3-Chloro-1,2-propanediol (Williamson Ether Synthesis)

This protocol is adapted from established laboratory procedures.[2]

Materials:

  • Guaiacol (2-methoxyphenol)

  • 3-Chloro-1,2-propanediol

  • Sodium hydroxide (NaOH)

  • 95% Ethanol

  • Deionized water

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve guaiacol (5 mmol) in 3 mL of 95% ethanol.

  • To this solution, add 1 mL of 6.25 M NaOH solution to form the sodium guaiacolate.

  • Reflux the mixture for 10 minutes using a hot water bath.

  • Gradually add a solution of 3-chloro-1,2-propanediol (e.g., 1.0 mL of a 50% solution in ethanol) dropwise to the refluxing mixture over 5-10 minutes.

  • Continue to reflux the reaction mixture for an additional hour. A white precipitate of guaifenesin may form.

  • After reflux, cool the reaction mixture in an ice bath.

  • If a precipitate has formed, collect the crude solid by vacuum filtration.

  • If no precipitate forms, remove the solvent via rotary evaporation.

  • The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes.[2]

Protocol 2: Synthesis of Guaifenesin using Guaiacol and Glycidol

This protocol is based on information from industrial synthesis descriptions.[5]

Materials:

  • Guaiacol

  • Glycidol

  • A suitable catalyst (e.g., calcined hydrotalcite or a tertiary amine)

  • Tetrahydrofuran (THF) or another suitable solvent

Procedure:

  • In a temperature-controlled reactor, charge guaiacol, glycidol, a catalytic amount of a suitable base (e.g., calcined hydrotalcite), and THF as the solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 120°C) under controlled conditions.

  • Maintain the reaction at this temperature with vigorous stirring for a specified period (e.g., 4 hours).

  • Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC).

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or recrystallization to yield pure guaifenesin.

Visualization of Synthetic Pathways

Guaifenesin Synthesis Pathways cluster_0 Standard Williamson Ether Synthesis cluster_1 Alternative Route 1: Glycidol cluster_2 Alternative Route 2: 3-Amino-1,2-propanediol Guaiacol_W Guaiacol Guaiacolate Sodium Guaiacolate Guaiacol_W->Guaiacolate Deprotonation NaOH_W NaOH NaOH_W->Guaiacolate Guaifenesin_W Guaifenesin Guaiacolate->Guaifenesin_W SN2 Reaction Chloro 3-Chloro-1,2-propanediol Chloro->Guaifenesin_W SN2 Reaction Guaiacol_G Guaiacol Guaifenesin_G Guaifenesin Guaiacol_G->Guaifenesin_G Epoxide Ring Opening Glycidol Glycidol Glycidol->Guaifenesin_G Epoxide Ring Opening Catalyst_G Base Catalyst Catalyst_G->Guaifenesin_G Epoxide Ring Opening Guaiacol_A Guaiacol Intermediate Intermediate Guaiacol_A->Intermediate Multi-step Amino 3-Amino-1,2-propanediol Amino->Intermediate Multi-step Guaifenesin_A Guaifenesin Intermediate->Guaifenesin_A Experimental Workflow cluster_williamson Williamson Ether Synthesis Workflow cluster_glycidol Glycidol Route Workflow start_w Dissolve Guaiacol in Ethanol add_naoh Add NaOH Solution start_w->add_naoh reflux1 Reflux (10 min) add_naoh->reflux1 add_chloro Add 3-Chloro-1,2-propanediol reflux1->add_chloro reflux2 Reflux (1 hr) add_chloro->reflux2 cool Cool in Ice Bath reflux2->cool isolate Isolate Crude Product cool->isolate purify_w Recrystallize isolate->purify_w product_w Pure Guaifenesin purify_w->product_w start_g Charge Reactor with Reactants & Catalyst heat Heat to Reaction Temperature start_g->heat react Stir for Reaction Time heat->react cool_g Cool Reaction Mixture react->cool_g filter Filter Catalyst cool_g->filter evaporate Evaporate Solvent filter->evaporate purify_g Purify (Distillation/Recrystallization) evaporate->purify_g product_g Pure Guaifenesin purify_g->product_g

Caption: Generalized experimental workflows.

Conclusion

The choice of precursors for the synthesis of guaifenesin is a balance of factors including yield, cost, safety, and process scalability. While the traditional Williamson ether synthesis using guaiacol and 3-chloro-1,2-propanediol is a well-understood and accessible method, it suffers from moderate yields and the use of a hazardous chlorinated precursor.

The alternative route utilizing glycidol presents a compelling case for industrial applications due to its potential for higher yields and the avoidance of chlorinated reagents. However, the exothermic nature of the reaction necessitates robust process control. The 3-amino-1,2-propanediol route, while offering good reported yields, is less established and involves a more complex synthetic sequence.

For researchers and drug development professionals, a thorough evaluation of these factors is paramount. The glycidol route, in particular, warrants further investigation and optimization as a potentially more efficient and greener alternative to the classical Williamson ether synthesis for the large-scale production of guaifenesin.

References

  • Guaifenesin Synthesis Lab Report. (n.d.). Bartleby.com. Retrieved from [Link]

  • An Improved Process For The Preparation Of Guaifenesin With A Customized Particle Size. (n.d.). IP.com. Retrieved from [Link]

  • Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms. (2015). National Center for Biotechnology Information. Retrieved from [Link]

  • Guaifenesin an expectorant from cough tablets are prepared from Guaiacol (2- methoxyphenol), NaOH and 3-choloro-l, 2- propanediol using the Williamson ether synthetic method. A) Give the balanced reac. (n.d.). Study.com. Retrieved from [Link]

  • Formulation and Evaluation of Guaifenesin Gastro Retentive Tablets. (2022). Scholars Middle East Publishers. Retrieved from [Link]

  • experiment 2 williamson ether synthesis of guaifenesin and isolation of an expectorant from cough tablets. (n.d.). CDN.
  • Process for producing enantiomerically enriched guaifenesin. (1996). Google Patents.
  • Racemic Guaifenesin Preparation by in vivo Williamson ether synthesis and FTIR, NMR, HPLC and GCMS spectral analysis. (2021). ResearchGate. Retrieved from [Link]

  • Method for synthesizing guaifenesin drug intermediate 3-(o-methoxy phenoxy)-1,2-propanediol. (n.d.). Google Patents.
  • A Review on Analytical Methods for Determination of Guaifenesin Alone and In Combination with Other Drugs in Pharmaceutical Formulations. (2019). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Designed Guaifenesin Prodrugs. (2015). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Designed Guaifenesin Prodrugs. (n.d.). DSpace. Retrieved from [Link]

  • Activity and selectivity of different base catalysts in synthesis of guaifenesin from guaiacol and glycidol of biomass origin. (2017). ResearchGate. Retrieved from [Link]

  • Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. (2024). MDPI. Retrieved from [Link]

  • Original Article: Investigation of Green Chemistry Approaches in the Synthesis of Pharmaceuticals. (2024). Retrieved from [Link]

  • Green chemistry in medicinal chemistry: A review on sustainable approaches to the synthesis of biologically active compounds. (2024). World Journal of Advanced Research and Reviews. Retrieved from [Link]

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Comparative

Advanced Bioisosteres of Meta-Substituted Benzenes: A Comparative Guide

This guide provides an in-depth technical analysis of bioisosteres for meta-substituted benzenes, moving beyond standard textbook definitions to explore geometric fidelity, physicochemical impact, and synthetic accessibi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of bioisosteres for meta-substituted benzenes, moving beyond standard textbook definitions to explore geometric fidelity, physicochemical impact, and synthetic accessibility.

Executive Summary: The Meta-Substitution Challenge

In medicinal chemistry, the meta-substituted benzene ring is a structural keystone. Unlike para-substitution (linear, 180°) or ortho-substitution (acute, 60°), the meta-arrangement (120°) creates a specific "kink" in the molecular scaffold that often dictates the binding conformation within a protein pocket.

Replacing this ring is challenging. While para-phenyl replacements (e.g., Bicyclo[1.1.1]pentane) are well-established, finding a scaffold that mimics the meta-vector (


120°) while improving physicochemical properties (solubility, metabolic stability) has historically been difficult. This guide compares three distinct classes of alternatives:
  • Classic Heterocycles: Pyridines (Electronic tuning).

  • Geometric Saturated Mimics: Bicyclo[3.1.1]heptanes (BCHeps) and Bicyclo[2.1.1]hexanes (BCHs).[1]

  • Rigid Spacers: 1,3-Disubstituted Cubanes.

Geometric & Electronic Landscape

To select the correct bioisostere, one must first quantify the geometric parameters of the parent meta-benzene.

Exit Vector Analysis

The critical parameters are the distance between substituents (


) and the exit vector angle (

).[2][3]
ScaffoldSubst. Distance (

)
Exit Angle (

)
3D Character (Fsp³)Key Feature
Meta-Benzene 4.8 Å 120° 0.0 Planar, Aromatic
Pyridine (2,6 or 3,5)

4.8 Å
120°0.0H-bond acceptor, Polar
Bicyclo[3.1.1]heptane4.7 Å124°1.0"Perfect" geometric match
1,3-Cubane4.2 Å114°1.0Hyper-rigid, Compact
Bicyclo[2.1.1]hexane4.3 Å116°1.0Twisted (Dihedral

78°)
Decision Logic: Pathway to Selection

The following decision tree illustrates the logic for selecting a bioisostere based on the specific liability of the parent molecule.

BioisostereSelection Start Liability in Parent Meta-Benzene Drug? Solubility Poor Solubility (High LogP) Start->Solubility Metabolism High Clearance (CYP Oxidation) Start->Metabolism Potency Need Specific Interaction Start->Potency SatMimic Switch to Saturated Mimic (Increase Fsp3) Solubility->SatMimic BlockSite Block Metabolic Soft Spot Metabolism->BlockSite Geometry Preserve Vector Potency->Geometry BCHep Bicyclo[3.1.1]heptane (Maintains Geometry) SatMimic->BCHep Lipophilic Pocket Oxetane 3-Oxabicyclo[3.1.1]heptane (Max Solubility) SatMimic->Oxetane Solvent Exposed Cubane 1,3-Cubane (Steric Bulk + Stability) BlockSite->Cubane No H-bonds needed Pyridine Pyridine (Reduce Electron Density) BlockSite->Pyridine Need H-bond Acceptor Geometry->BCHep Best Geometric Fit

Figure 1: Decision matrix for selecting meta-benzene bioisosteres based on ADME liabilities.

Comparative Analysis of Alternatives

A. The Modern Standard: Bicyclo[3.1.1]heptanes (BCHeps)

The BCHep scaffold is currently the most geometrically accurate saturated mimic of meta-benzene. Unlike the twisted Bicyclo[2.1.1]hexane, the BCHep bridgehead positions map almost perfectly onto the 1,3-positions of benzene.

  • Mechanism of Action: Increases fraction of sp³ carbons (Fsp³), disrupting planarity and improving solubility without altering the exit vectors of the substituents.

  • Key Data (Sonidegib Analog): Replacing the meta-phenyl ring in the anticancer drug Sonidegib with 3-oxabicyclo[3.1.1]heptane yielded:

    • Potency: Retained nanomolar activity.

    • Solubility: Increased by >500%.

    • Lipophilicity: Significant reduction in LogD.

B. The Rigid Spacer: 1,3-Disubstituted Cubane

Cubanes are hyper-rigid, occupying less volume than a rotating benzene ring but providing a similar distance between substituents.

  • Mechanism of Action: The cubane core is metabolically robust (no abstractable protons on the skeleton) and reduces "flatland" character.

  • Key Data (Lumacaftor Analog): In the cystic fibrosis drug Lumacaftor, replacing the meta-fluoro-benzene with 1,3-cubane resulted in:

    • Solubility: Improved, particularly at low pH.[3][4]

    • Clearance (CLint): Significantly improved metabolic stability (lower clearance) in human liver microsomes.[3]

    • Geometry: The slightly shorter distance (4.2 Å vs 4.8 Å) was tolerated, proving that "perfect" overlap is not always required for binding.

C. The Classic: Pyridines

Replacing benzene with pyridine (aza-substitution) is the traditional approach to lower LogP and introduce a hydrogen bond acceptor.

  • Pros: Easy synthesis, predictable chemistry.

  • Cons: Does not improve Fsp³; can introduce new metabolic liabilities (e.g., aldehyde oxidase); planar geometry is retained.

Performance Metrics Summary

The following table summarizes the shift in properties when a meta-benzene is replaced by these bioisosteres in a generic drug scaffold.

MetricMeta-Benzene (Reference)PyridineBicyclo[3.1.1]heptane1,3-Cubane
Solubility Low (Baseline)Moderate (+H-bond)High (High Fsp³)Moderate/High
Metabolic Stability Low (Aromatic oxidation)Variable (N-oxidation)High (No labile H)Very High
Geometry Match PerfectPerfectExcellent Good (Compact)
Synthetic Difficulty LowLowModerateHigh
LogD Impact Baseline-0.5 to -1.0-0.5 to -1.5-0.2 to -0.8

Experimental Protocols

Protocol A: Synthesis of Bicyclo[3.1.1]heptane Scaffolds

Rationale: Accessing this scaffold requires specific "strain-release" chemistry using [3.1.1]propellane.

  • Preparation of [3.1.1]Propellane:

    • Treat 1,5-diiodobicyclo[3.1.1]heptane with phenyllithium (PhLi) in ether at -78°C.

    • Note: This creates the highly strained central bond.

  • Radical Addition (General Procedure):

    • Dissolve [3.1.1]propellane in solvent (e.g., Et₂O or THF).

    • Add the radical precursor (e.g., an aryl iodide or thiol) and a radical initiator (e.g., light or AIBN).

    • Mechanism: The radical attacks the bridgehead position, opening the central bond to form the bicyclo[3.1.1]heptane core with substituents at the 1,3-positions.

  • Purification:

    • Standard silica gel chromatography. These saturated cages are non-polar; use hexane/ethyl acetate gradients.

Protocol B: Microsomal Stability Assay (CLint Determination)

Rationale: To validate the metabolic advantage of the bioisostere.

  • Incubation System:

    • Use pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Substrate Preparation:

    • Prepare 10 mM stock of the test compound (Benzene vs. Bioisostere) in DMSO.

    • Dilute to 1 µM final concentration in the reaction mixture (keep DMSO < 0.1%).

  • Reaction Initiation:

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate by adding NADPH regenerating system (1 mM NADP, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Take aliquots at 0, 5, 15, 30, and 45 minutes.

    • Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       is used to calculate intrinsic clearance:
      
      
      
      

References

  • Denisenko, A., et al. (2023).[1][5] Water-soluble Bioisosteres of meta-Benzenes. ChemRxiv.[6] Link

  • Frank, N., et al. (2022).[2] Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. Nature. Link

  • Dissing, M. M., et al. (2023). General Access to Cubanes as Benzene Bioisosteres.[7][8] Macmillan Group, Princeton. Link

  • Mykhailiuk, P. K. (2019).[2][3] Saturated bioisosteres of benzene: where to go next? Organic & Biomolecular Chemistry.[1][2][7][9] Link

  • Cioffi, C. L., et al. (2024).[3] A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry. Link

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2,3-Diethoxypropoxy)benzene

The following guide details the Personal Protective Equipment (PPE) and handling protocols for (2,3-Diethoxypropoxy)benzene . Advisory Note on Chemical Identity: Based on standard nomenclature, this compound is structura...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the Personal Protective Equipment (PPE) and handling protocols for (2,3-Diethoxypropoxy)benzene .

Advisory Note on Chemical Identity: Based on standard nomenclature, this compound is structurally identified as the diethyl ether derivative of 3-phenoxy-1,2-propanediol (Glycerol 1-phenyl ether). As a specialized intermediate with limited specific toxicological data available in public registries, this guide applies Structure-Activity Relationship (SAR) principles, referencing hazards associated with analogous aromatic ethers and glycol ether derivatives .

Part 1: Risk Assessment & Hazard Identification

To select the correct PPE, we must first understand the "Enemy"—the specific chemical behaviors of the molecule.

The Chemical Hazard Profile (SAR Analysis)
FeatureStructural CauseSafety Implication
Dermal Absorption Ether linkages (Ethoxy/Propoxy) + Lipophilic Benzene RingHigh Risk. The molecule is designed to cross lipid membranes. Standard latex gloves offer zero protection.
Peroxide Formation Secondary carbons adjacent to ether oxygensExplosion Risk. Long-term storage can generate unstable organic peroxides.
Sensitization Phenyl ether moiety (Analogous to Phenyl Glycidyl Ether)Health Risk. Potential for allergic contact dermatitis upon repeated exposure.
Volatility Molecular Weight ~224 g/mol Moderate. Likely a high-boiling liquid, but aerosols/mists are hazardous.
Critical Exposure Pathways
  • Primary: Skin contact (Absorption & Sensitization).[1]

  • Secondary: Eye contact (Severe Irritation).[1][2][3]

  • Tertiary: Inhalation of aerosols during transfer or heating.

Part 2: PPE Selection Matrix

This section defines the Self-Validating System for protection. Do not rely on "standard" lab gear; specific barriers are required.[1][3][4]

Hand Protection (The Critical Barrier)
  • Standard Nitrile (4 mil): INSUFFICIENT for prolonged contact. The ether oxygen facilitates permeation through nitrile rubber.

  • Recommended Protocol:

    • Splash Protection: Double-gloved Nitrile (minimum 8 mil total thickness). Change immediately upon splash.

    • Immersion/Handling > 10 mins: Silver Shield / 4H (PE/EVAL/PE Laminate) gloves. These provide broad-spectrum resistance to aromatics and ethers.

    • Validation: Inflate gloves with air prior to use to check for pinholes (The "Air-Leak Test").

Respiratory Protection
  • Scenario A (Fume Hood): No respirator required if sash is at proper working height.

  • Scenario B (Benchtop/Spill): Half-face respirator with Organic Vapor (OV) cartridges (Black band).

    • Why: The ethoxy groups suggest organic vapor generation similar to glycol ethers.

Eye & Body Defense
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are inadequate due to the "creep" nature of low-surface-tension ethers.

  • Body: Chemical-resistant apron (Tychem® or similar) worn over a standard cotton lab coat.

Part 3: Operational Protocols

Pre-Work Inspection (The "Go/No-Go" Check)

Before opening the vessel, verify the state of the chemical.

  • Visual Check: Is there crystal formation around the cap? (Sign of peroxides). If yes, STOP . Do not touch.

  • Solvent Trap: Ensure the receiving flask is cooled if vacuum transferring.

Handling Workflow Visualization

HandlingProtocol Start Start: (2,3-Diethoxypropoxy)benzene Handling Check Peroxide Check (Visual Inspection) Start->Check PPE Don PPE: Laminate Gloves + Goggles + Lab Coat Check->PPE Clear Stop STOP: Contact EHS (Explosion Risk) Check->Stop Crystals Found Hood Transfer in Fume Hood (Sash < 18 inches) PPE->Hood Process Experimental Process (Synthesis/Aliquot) Hood->Process Waste Waste Disposal (Non-Halogenated Organic) Process->Waste

Figure 1: Operational decision tree for safe handling, emphasizing the critical peroxide check.

Step-by-Step Handling Procedure
  • Engineering Control: Work exclusively within a certified chemical fume hood.

  • Transfer: Use positive displacement pipettes or glass syringes. Avoid pouring to minimize static generation and splashing.

  • Quenching: If the reaction involves strong acids/bases, quench slowly in an ice bath. The ether linkage is stable, but the benzene ring can undergo electrophilic substitution, generating heat.

  • Decontamination: Wipe all tools with acetone, then wash with soap and water. Collect wipes as solid hazardous waste.

Part 4: Emergency & Disposal Plans

Spill Response
  • Minor Spill (< 10 mL):

    • Alert nearby personnel.[1][5]

    • Cover with vermiculite or an organic absorbent pad.

    • Wipe area with soap/water solution (ethers are lipophilic; soap helps solubilize residues).

  • Major Spill (> 10 mL or outside hood):

    • Evacuate the lab.

    • Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) due to potential anesthetic effects of high vapor concentrations.

Waste Disposal
  • Classification: Non-halogenated Organic Solvent.

  • Segregation: Do not mix with oxidizers (Nitric acid, Peroxides) to prevent formation of unstable intermediates.

  • Labeling: Clearly mark as "Contains Phenyl Ether Derivatives."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 64820, (3,3-Diethoxypropyl)benzene. (Used for structural analog analysis). Link

  • Sigma-Aldrich (2025). Safety Data Sheet: 1,2-Diethoxybenzene. (Primary analog for hazard extrapolation). Link

  • Thermo Fisher Scientific (2024). Glove Selection Guide for Organic Solvents. (Basis for Laminate glove recommendation). Link

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Benzene. (Regulatory grounding for benzene-derivative handling). Link

Sources

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